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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-iodo-triazolo[1,5-a]pyridine

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of a proposed synthetic pathway for 5-Bromo-2-iodo-triazolo[1,5-a]pyridine, a halogenated heterocyclic compound...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a proposed synthetic pathway for 5-Bromo-2-iodo-triazolo[1,5-a]pyridine, a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. The triazolo[1,5-a]pyridine scaffold is a privileged structure in drug discovery, appearing in approved drugs such as the JAK1 inhibitor Filgotinib and the HER2 inhibitor Tucatinib.[1] The introduction of bromine and iodine moieties offers valuable handles for further chemical modifications, such as cross-coupling reactions, making the target molecule a versatile building block for the synthesis of more complex derivatives.

This document will detail a rational, multi-step synthesis, starting from commercially available precursors. Each step will be accompanied by a detailed experimental protocol, a discussion of the underlying reaction mechanism, and insights into critical process parameters.

I. Retrosynthetic Analysis and Strategic Approach

A direct, one-pot synthesis of 5-Bromo-2-iodo-triazolo[1,5-a]pyridine is not readily found in the current literature. Therefore, a multi-step approach is proposed, leveraging established methodologies for the synthesis of substituted triazolo[1,5-a]pyridines. The core strategy involves the initial construction of the triazolo[1,5-a]pyridine ring system, followed by sequential halogenation.

Our retrosynthetic analysis points to a plausible pathway starting from 2-amino-6-bromopyridine. This precursor can be cyclized to form the 5-bromo-triazolo[1,5-a]pyridine intermediate, which can then undergo iodination at the 2-position. The choice of 2-amino-6-bromopyridine as the starting material is strategic as it directly incorporates the bromo-substituent at the desired 5-position of the final product.

Retrosynthesis Target 5-Bromo-2-iodo-triazolo[1,5-a]pyridine Intermediate1 5-Bromo-triazolo[1,5-a]pyridine Target->Intermediate1 Iodination StartingMaterial 2-Amino-6-bromopyridine Intermediate1->StartingMaterial Cyclization

Caption: Retrosynthetic analysis of 5-Bromo-2-iodo-triazolo[1,5-a]pyridine.

II. Step-by-Step Synthetic Protocol

The synthesis of 2-amino-6-bromopyridine can be achieved through various reported methods.[2][3][4][5] One common approach involves the ammonolysis of 2,6-dibromopyridine.[3] However, this method can lead to the formation of the 2,6-diaminopyridine byproduct and may require high temperatures and pressures. A more controlled laboratory-scale synthesis can be achieved via a Hofmann rearrangement of 6-bromopicolinamide.[4]

Experimental Protocol:

  • Preparation of 6-Bromopicolinamide: To a solution of 6-bromopicolinic acid in a suitable solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride to form the acid chloride. After removal of the excess reagent, the crude acid chloride is carefully added to a cooled, concentrated solution of aqueous ammonia to yield 6-bromopicolinamide.

  • Hofmann Rearrangement: The 6-bromopicolinamide is then subjected to a Hofmann rearrangement. A solution of sodium hypobromite is prepared by adding bromine dropwise to a cold solution of sodium hydroxide. The 6-bromopicolinamide is then added to this solution, and the mixture is heated. Upon cooling, the 2-amino-6-bromopyridine product precipitates and can be collected by filtration.[4]

Causality of Experimental Choices:

  • The use of a Hofmann rearrangement provides a well-established and relatively clean method for the conversion of an amide to a primary amine with one less carbon atom.

  • The careful control of temperature during the addition of bromine and the subsequent reaction is crucial to minimize side reactions and ensure a good yield.

The construction of the triazolo[1,5-a]pyridine ring system from 2-aminopyridines can be accomplished through several methods. A versatile and widely used method involves the reaction of the 2-aminopyridine with an appropriate reagent to form an N-(pyridin-2-yl)formamidoxime, followed by cyclization.[6] An alternative, more direct approach is the copper-catalyzed reaction with nitriles.[6][7]

Experimental Protocol (via Formamidoxime):

  • Formation of N-(6-Bromopyridin-2-yl)formamidoxime: 2-Amino-6-bromopyridine is reacted with an appropriate formamidoxime precursor under mild conditions.

  • Cyclization: The resulting N-(6-bromopyridin-2-yl)formamidoxime is then treated with a dehydrating agent, such as trifluoroacetic anhydride, to induce cyclization to the 5-bromo-[2][6]triazolo[1,5-a]pyridine.[6]

Causality of Experimental Choices:

  • This two-step approach allows for a controlled formation of the triazole ring.

  • Trifluoroacetic anhydride is a powerful dehydrating agent that facilitates the intramolecular cyclization under relatively mild conditions.

Synthetic_Workflow Start 2-Amino-6-bromopyridine Intermediate N-(6-Bromopyridin-2-yl)formamidoxime Start->Intermediate Reaction with formamidoxime precursor Product1 5-Bromo-triazolo[1,5-a]pyridine Intermediate->Product1 Cyclization with (CF3CO)2O FinalProduct 5-Bromo-2-iodo-triazolo[1,5-a]pyridine Product1->FinalProduct Iodination (e.g., NIS)

Caption: Proposed synthetic workflow for the target molecule.

The final step in the synthesis is the regioselective iodination of the 5-bromo-triazolo[1,5-a]pyridine intermediate. The electronic properties of the triazolo[1,5-a]pyridine ring system influence the position of electrophilic substitution. The triazole ring is generally electron-deficient, while the pyridine ring is more susceptible to electrophilic attack. The most likely position for iodination is the C2 position, which is activated by the adjacent nitrogen atom.

Experimental Protocol:

  • To a solution of 5-bromo-triazolo[1,5-a]pyridine in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane), add an iodinating agent such as N-iodosuccinimide (NIS).

  • The reaction is typically stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is worked up by washing with an aqueous solution of sodium thiosulfate to quench any remaining iodine, followed by extraction and purification by column chromatography.

Causality of Experimental Choices:

  • N-Iodosuccinimide is a mild and effective electrophilic iodinating agent that is easy to handle and often provides high regioselectivity.

  • The use of an aprotic solvent prevents potential side reactions that could occur with protic solvents.

III. Data Summary and Expected Outcomes
StepStarting MaterialKey ReagentsProductExpected Yield Range
16-Bromopicolinic acidOxalyl chloride, NH4OH, Br2, NaOH2-Amino-6-bromopyridine50-70%
22-Amino-6-bromopyridineFormamidoxime precursor, (CF3CO)2O5-Bromo-triazolo[1,5-a]pyridine60-80%
35-Bromo-triazolo[1,5-a]pyridineN-Iodosuccinimide (NIS)5-Bromo-2-iodo-triazolo[1,5-a]pyridine70-90%

Note: The expected yield ranges are estimates based on similar reactions reported in the literature and may vary depending on the specific reaction conditions and scale.

IV. Conclusion and Future Perspectives

The proposed synthetic route provides a logical and experimentally feasible pathway for the synthesis of 5-Bromo-2-iodo-triazolo[1,5-a]pyridine. This guide offers a solid foundation for researchers to produce this valuable building block. The presence of two distinct halogen atoms at the 5- and 2-positions opens up a wide range of possibilities for selective functionalization through various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This will enable the generation of diverse libraries of novel triazolo[1,5-a]pyridine derivatives for screening in drug discovery programs and for the development of new functional materials. Further optimization of each synthetic step will be necessary to achieve high overall yields and purity for large-scale applications.

References

  • Shokoohian, M., et al. (2020). Pseudo-three-component synthesis of substituted 1,2,4-triazolo[1,5-a]pyridines. IAEA. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Retrieved from [Link]

  • Dissertation. (n.d.). Synthesis of 2-amino-6-bromopyridine. Retrieved from [Link]

  • Al-Sanea, M. M., et al. (2025). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α-glucosidase inhibitors. Scientific Reports, 15(1). Available at: [Link]

  • CN101704781A - Preparation method of amino pyridine bromide compound. (n.d.). Google Patents.
  • CN115784978B - Method for synthesizing 2-amino-6-bromopyridine. (n.d.). Google Patents.
  • Kumar, V., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(8), 104931. Available at: [Link]

  • Sbardella, G., et al. (2018). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 23(9), 2235. Available at: [Link]

  • ResearchGate. (n.d.). The Chemistry of the Triazolopyridines: An Update. Retrieved from [Link]

Sources

Exploratory

5-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine: A Privileged Scaffold for Orthogonal Functionalization in Drug Discovery

Executive Summary The development of highly selective, targeted therapeutics relies heavily on the availability of versatile and programmable chemical scaffolds. The [1,2,4]triazolo[1,5-a]pyridine bicyclic system has eme...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective, targeted therapeutics relies heavily on the availability of versatile and programmable chemical scaffolds. The [1,2,4]triazolo[1,5-a]pyridine bicyclic system has emerged as a privileged pharmacophore, frequently deployed as a bioisostere for indoles, azaindoles, and purines in the design of ATP-competitive kinase inhibitors[1]. Within this chemical space, 5-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine (CAS: 1980050-20-1) represents a highly specialized, di-halogenated building block[2].

Its true value lies in the distinct electronic and thermodynamic environments of its two halogen substituents, which enable sequence-specific, orthogonal cross-coupling reactions[3]. This technical guide provides an in-depth analysis of the physicochemical properties, mechanistic reactivity, and self-validating experimental workflows required to utilize this scaffold in advanced medicinal chemistry programs.

Physicochemical & Structural Properties

To effectively deploy this scaffold, one must first understand its structural parameters. The molecule consists of an electron-deficient pyridine ring fused to a triazole ring, with halogens strategically positioned to offer divergent reactivity profiles[2].

Table 1: Quantitative Physicochemical Summary

PropertyValue
Chemical Name 5-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine
CAS Registry Number 1980050-20-1
Molecular Formula C₆H₃BrIN₃
Molecular Weight 323.92 g/mol
Canonical SMILES IC1=NN2C(Br)=CC=CC2=N1
Core Structure [1,2,4]Triazolo[1,5-a]pyridine
Key Reactive Sites C-2 (Iodo), C-5 (Bromo)

Mechanistic Causality of Orthogonal Reactivity

The sequential functionalization of di-halogenated heterocycles is governed by the kinetics of Palladium(0) oxidative addition. This elementary step is fundamentally linked to the bond dissociation energy (BDE) of the respective carbon-halogen bonds[4].

  • C-2 Iodo Position: The C-I bond possesses a relatively low BDE (approximately 53–55 kcal/mol)[5]. In the context of the electron-deficient triazole ring, this bond is highly susceptible to rapid oxidative addition by Pd(0) species. It can be activated at lower temperatures using catalysts with moderate bite angles.

  • C-5 Bromo Position: The C-Br bond has a significantly higher BDE (approximately 68–71 kcal/mol)[5]. Furthermore, its location adjacent to the bridgehead nitrogen (N-4) introduces local steric hindrance and alters the molecular orbital coefficients, making it kinetically inert under mild coupling conditions.

This thermodynamic delta ( Δ BDE 15–18 kcal/mol) provides a built-in control mechanism. By carefully modulating the catalyst, ligand, and base, researchers can achieve >99% regioselectivity for C-2 functionalization, preserving the C-5 bromo group for subsequent, more forcing transformations[3].

OrthogonalCoupling A 5-Bromo-2-iodo- [1,2,4]triazolo[1,5-a]pyridine (Starting Material) B Pd(0) Oxidative Addition at C-2 (C-I Bond) A->B Pd Catalyst, Mild Base C Suzuki-Miyaura Coupling (Arylboronic Acid) B->C Transmetalation D 2-Aryl-5-bromo- [1,2,4]triazolo[1,5-a]pyridine (Intermediate) C->D Reductive Elimination E Pd(0) Oxidative Addition at C-5 (C-Br Bond) D->E Pd Catalyst, Bulky Ligand F Buchwald-Hartwig Amination (Amine, Strong Base) E->F Amine Coordination G 2,5-Disubstituted- [1,2,4]triazolo[1,5-a]pyridine (Final Product) F->G Reductive Elimination

Workflow of orthogonal Pd-catalyzed cross-coupling on the di-halogenated scaffold.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems. The causality behind each reagent choice is explicitly detailed to prevent common failure modes (e.g., over-coupling or dehalogenation).

Protocol 1: Site-Selective Suzuki-Miyaura Coupling at C-2

Objective: To selectively couple an arylboronic acid at the C-2 iodo position while leaving the C-5 bromo group completely intact.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, charge 5-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.05 equiv, 1.05 mmol).

  • Catalyst & Base Selection: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%) and Na₂CO₃ (2.0 equiv, 2.0 mmol).

    • Causality: Pd(dppf)Cl₂ provides a moderate bite angle ideal for C-I activation. Na₂CO₃ is a mild base; using a stronger base (like KOtBu or Cs₂CO₃) would risk premature activation of the C-Br bond or promote protodeboronation of the boronic acid.

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). The water is essential to dissolve the inorganic base and facilitate the transmetalation step.

  • Reaction & Validation: Heat the mixture to 80 °C for 4 hours. Monitor via LC-MS. Self-Validation: The mass spectrum must show the disappearance of the starting material (m/z 323.9) and the appearance of the mono-coupled product, retaining the characteristic bromine isotope pattern (a strict 1:1 ratio for M / M+2).

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash chromatography.

Protocol 2: Buchwald-Hartwig Amination at C-5

Objective: To functionalize the sterically hindered C-5 bromo position of the intermediate generated in Protocol 1.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge the 2-aryl-5-bromo-[1,2,4]triazolo[1,5-a]pyridine intermediate (1.0 equiv, 0.5 mmol) and the target primary or secondary amine (1.2 equiv, 0.6 mmol) into a sealed vial.

  • Catalyst System: Add Pd₂(dba)₃ (0.02 equiv, 2 mol%), BrettPhos (0.04 equiv, 4 mol%), and NaOtBu (1.5 equiv, 0.75 mmol).

    • Causality: The C-Br bond at C-5 is sterically encumbered and thermodynamically stronger. Pd₂(dba)₃ combined with BrettPhos (a highly bulky, electron-rich biaryl phosphine) generates a highly active, monoligated Pd(0) species that forces oxidative addition into the C-Br bond. NaOtBu is required to deprotonate the amine, driving the challenging reductive elimination to form the C-N bond.

  • Solvent: Add anhydrous Toluene (5 mL).

  • Reaction: Seal the vial, remove from the glovebox, and heat at 100 °C for 12 hours.

  • Workup: Filter through a pad of Celite to remove the palladium black, concentrate in vacuo, and purify via reverse-phase HPLC.

Applications in Drug Discovery: Kinase Inhibitor Design

The [1,2,4]triazolo[1,5-a]pyridine core is a highly effective hinge-binding motif in kinase inhibitor design. The nitrogen atoms (N-1 and N-3) act as hydrogen bond acceptors, mimicking the interactions of the adenine ring of ATP within the kinase hinge region[1].

Using the orthogonal functionalization protocols described above, medicinal chemists can independently vector substituents into two distinct regions of the kinase active site:

  • C-2 Vectors: Substituents at C-2 typically project toward the solvent-exposed channel, making this an ideal site for incorporating solubilizing groups (e.g., piperazines, morpholines) to improve pharmacokinetic properties.

  • C-5 Vectors: Substituents at C-5 project deep into the hydrophobic back pocket (or gatekeeper pocket). Functionalizing this position via Buchwald-Hartwig amination allows for the introduction of bulky, hydrophobic aryl amines that can dramatically increase target selectivity and binding affinity.

KinaseDesign Core [1,2,4]Triazolo[1,5-a]pyridine Core (Hinge Binder Bioisostere) C2 C-2 Position (Iodo) Vector for Solvent Channel Core->C2 C5 C-5 Position (Bromo) Vector for Gatekeeper Pocket Core->C5 Opt1 Solvent Channel Optimization (e.g., Solubilizing Groups) C2->Opt1 Suzuki Coupling (Protocol 1) Opt2 Gatekeeper Pocket Binding (e.g., Hydrophobic Aryl Amines) C5->Opt2 Buchwald Amination (Protocol 2) Lead Optimized Kinase Inhibitor Lead Opt1->Lead Opt2->Lead

Logical workflow for designing ATP-competitive kinase inhibitors using the di-halogenated scaffold.

Conclusion

5-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine is not merely a chemical building block; it is a programmable matrix for molecular discovery. By understanding the thermodynamic causality of its carbon-halogen bonds and employing self-validating catalytic protocols, researchers can rapidly generate diverse, highly functionalized libraries for advanced therapeutic applications.

References

  • AiFChem. "5-Bromo-2-iodo[1,2,4]triazolo[1,5-a]pyridine - Product Catalog and Safety Data." AiFChem.
  • Accounts of Chemical Research. "Organogermanes as Orthogonal Coupling Partners in Synthesis and Catalysis." ACS Publications.
  • Annual Reviews. "Hydrocarbon Bond Dissociation Energies." Annual Review of Physical Chemistry.
  • Organometallics. "Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study." ACS Publications.
  • The Journal of Organic Chemistry. "Dearomative (3 + 2) and (4 + 2) Cycloadditions of [1,2,4]Triazolo[1,5-a]pyridines: Rapid Access to Polycyclic Triazole-Fused Skeletons." ACS Publications.

Sources

Foundational

Engineering Bifunctional Heterocycles: An In-Depth Technical Guide to 5-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine

Executive Summary In modern drug discovery and materials science, the rapid assembly of complex molecular architectures relies heavily on versatile, polyhalogenated building blocks. 5-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and materials science, the rapid assembly of complex molecular architectures relies heavily on versatile, polyhalogenated building blocks. 5-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine (CAS: 1980050-20-1) has emerged as a premier bifunctional scaffold[1]. Featuring a highly electron-deficient fused bicyclic core, this molecule provides two orthogonal handles for transition-metal-catalyzed cross-coupling. By exploiting the differential steric and electronic environments of the C2-iodine and C5-bromine atoms, researchers can execute programmable, site-selective functionalizations without the need for protecting groups.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic structural data. Here, we will dissect the mechanistic causality behind its reactivity, establish self-validating experimental protocols, and explore its critical role in the synthesis of next-generation active pharmaceutical ingredients (APIs).

Structural & Physicochemical Profiling

Understanding the baseline physicochemical properties of this scaffold is the first step in predicting its behavior in complex catalytic cycles. The table below summarizes the core quantitative data[1].

PropertyValue
Chemical Name 5-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine
CAS Number 1980050-20-1
Molecular Formula C₆H₃BrIN₃
Molecular Weight 323.92 g/mol
Canonical SMILES Brc1cccc2nc(I)nn12
Physical State Solid (typically off-white to pale yellow powder)
Reactivity Profile Bifunctional electrophile; highly reactive at C2, sterically hindered at C5

Mechanistic Rationale: The Logic of Orthogonal Halogens

The true value of 5-bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine lies in the chemoselectivity it offers during cross-coupling reactions[2]. The causality behind this selectivity is governed by two fundamental principles:

  • Bond Dissociation Energy (BDE) & Electronics: The C(sp²)–I bond at the C2 position has a significantly lower BDE than the C(sp²)–Br bond at the C5 position. Consequently, low-valent palladium species (Pd⁰) undergo oxidative addition at the C2-iodine at a vastly accelerated rate.

  • Steric Shielding: The C5-bromine is located directly adjacent to the bridgehead nitrogen (N4) of the fused bicyclic system. This creates a sterically congested microenvironment. While the C2-iodine projects outward into an unhindered space, the C5-bromine requires highly active, sterically demanding phosphine ligands (e.g., XPhos, BrettPhos) and elevated temperatures to force oxidative addition.

This orthogonal reactivity allows for sequential functionalization. A mild Suzuki-Miyaura or Sonogashira coupling can be directed exclusively to the C2 position, leaving the C5-bromine perfectly intact for late-stage diversification[2].

Quantitative Reactivity Comparison
Coupling TypeTarget PositionHalogenOptimal Catalyst SystemTypical YieldMechanistic Causality
Suzuki-Miyaura C2IodinePd(PPh₃)₄, Na₂CO₃, 80 °C>80%Fast oxidative addition at the unhindered, weak C-I bond.
Sonogashira C2IodinePd(PPh₃)₄, CuI, TEA, RT60-75%Chemoselective alkyne insertion; C-Br remains strictly intact.
Buchwald-Hartwig C5BrominePd₂(dba)₃, XPhos, 100 °C65-85%Bulky, electron-rich ligands overcome steric hindrance at the bridgehead.
Visualization: Orthogonal Cross-Coupling Workflow

OrthogonalCoupling A 5-Bromo-2-iodo-triazolo[1,5-a]pyridine (CAS: 1980050-20-1) B Chemoselective C2-Coupling (Suzuki/Sonogashira) A->B Pd(0), Base, R-B(OH)2 Fast oxidative addition at C-I C 5-Bromo-2-Aryl-triazolo[1,5-a]pyridine (Intermediate) B->C High Yield C5-Br intact D C5-Activation & Coupling (Buchwald-Hartwig) C->D Pd(0), XPhos, R'-NH2 Elevated Temp E 2,5-Disubstituted API (Target Compound) D->E Final Assembly

Figure 1: Orthogonal cross-coupling workflow exploiting differential reactivity of C2-I and C5-Br.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems . Built-in analytical checkpoints guarantee that the causality of the reaction is tracking as expected.

Protocol A: De Novo Synthesis via Non-Aqueous Diazotization

Objective: Convert 5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine to the 2-iodo target (CAS 1980050-20-1).

Causality Note: Standard aqueous Sandmeyer conditions (NaNO₂/HCl) lead to the rapid hydrolysis of the diazonium intermediate, yielding a 2-hydroxy byproduct. By utilizing tert-butyl nitrite in anhydrous acetonitrile, we suppress hydrolysis and force nucleophilic trapping by iodide.

  • Preparation: Suspend 5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine (1.0 equiv) in anhydrous acetonitrile (0.2 M) under a nitrogen atmosphere.

  • Halogen Source Addition: Add diiodomethane (CH₂I₂, 3.0 equiv) or elemental iodine (I₂, 1.5 equiv) to the suspension.

  • Diazotization: Heat the mixture to 60 °C. Slowly add tert-butyl nitrite (t-BuONO, 1.5 equiv) dropwise over 30 minutes.

  • Validation Checkpoint 1 (Gas Evolution): Observe the controlled evolution of nitrogen gas (N₂), confirming the decomposition of the diazonium species and the formation of the aryl radical/cation.

  • Validation Checkpoint 2 (LC-MS): After 2 hours, sample the reaction. The disappearance of the starting material mass and the appearance of the product mass (m/z ~323.9 [M+H]⁺) confirms successful iodination without hydrolysis.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ to neutralize residual iodine. Extract with EtOAc, dry over MgSO₄, and purify via flash chromatography (Hexanes/EtOAc) to yield the pure bifunctional scaffold.

Protocol B: Chemoselective C2-Suzuki-Miyaura Coupling

Objective: Couple an aryl boronic acid exclusively at the C2 position.

  • Setup: In a Schlenk flask, combine 5-bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine (1.0 equiv), an aryl boronic acid (1.05 equiv), and Na₂CO₃ (2.0 equiv).

  • Solvent & Degassing: Add a mixture of 1,4-Dioxane/H₂O (4:1 v/v). Degas the system via three freeze-pump-thaw cycles. Causality: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the Pd catalyst.

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 equiv) under a stream of nitrogen.

  • Reaction: Heat to 80 °C for 4–6 hours.

  • Validation Checkpoint (Regioselectivity): LC-MS analysis must show a single major product peak retaining the bromine isotope pattern (~1:1 ratio for M / M+2), confirming that the C5-Br bond remains strictly intact.

  • Isolation: Filter through a pad of Celite, concentrate, and purify by column chromatography.

Applications in Advanced Drug Discovery

The [1,2,4]triazolo[1,5-a]pyridine nucleus is a privileged pharmacophore, isosteric to purines but offering distinct hydrogen-bonding and lipophilicity profiles[3]. The 5-bromo-2-iodo derivative serves as the ultimate starting point for synthesizing several classes of therapeutics:

  • JAK1/2 Inhibitors: Small molecule Janus kinase (JAK) inhibitors are critical for treating rheumatoid arthritis and inflammatory bowel disease. The triazolo[1,5-a]pyridine core acts as a highly effective ATP-competitive hinge binder. The orthogonal halogens allow medicinal chemists to precisely install a solvent-exposed group at C2 and a selectivity-pocket-filling moiety at C5[4].

  • RORγt Inverse Agonists: Targeting Th17 cell differentiation, RORγt inverse agonists require a delicate lipophilicity balance. The nitrogen atoms in the triazolopyridine ring lower the overall cLogD compared to carbocyclic analogs while maintaining excellent inhibitory activity in reporter gene assays[5].

  • HIF PHD-1 Inhibitors: In the treatment of hypoxia and anemia, triazolopyridine derivatives have been discovered to provide a novel monodentate binding interaction with the active site metal of Prolylhydroxylase Domain-1 (PHD-1). The C5 position is often functionalized via cross-coupling to optimize this metalloenzyme interaction[6].

References

The following sources provide authoritative grounding for the physicochemical data, mechanistic causality, and biological applications discussed in this guide.

  • 5-Bromo-2-iodo[1,2,4]triazolo[1,5-a]pyridine Product Information & Analytical Data , AiFChem. 1

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles (Discusses chemoselective Suzuki and Sonogashira couplings of halogenated triazolopyridines), PMC. 2

  • Discovery of [1,2,4]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists , ACS Medicinal Chemistry Letters. 5

  • 1,2,4-Triazolo-[1,5-a]pyridine HIF Prolylhydroxylase Domain-1 (PHD-1) Inhibitors With a Novel Monodentate Binding Interaction , Journal of Medicinal Chemistry. 6

  • Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors , PubMed. 4

  • 1,2,4-Triazolo[1,5-a]pyrimidines and Pyridines in Drug Design , PMC. 3

Sources

Exploratory

Orthogonal Functionalization of 5-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine: A Technical Guide for Advanced Scaffold Synthesis

Executive Summary & Strategic Importance In modern medicinal chemistry, the [1,2,4]triazolo[1,5-a]pyridine core has emerged as a privileged heterocyclic scaffold. It is a critical structural component in several high-pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Importance

In modern medicinal chemistry, the [1,2,4]triazolo[1,5-a]pyridine core has emerged as a privileged heterocyclic scaffold. It is a critical structural component in several high-profile targeted therapies, including the JAK1 inhibitor Filgotinib[1][2] and various Axl receptor tyrosine kinase inhibitors[3][4].

To build diverse libraries around this core, researchers require highly programmable building blocks. 5-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine (CAS: 1980050-20-1) [5][6] serves as an elite bifunctional intermediate. By leveraging the thermodynamic differences between its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, chemists can perform site-selective, orthogonal cross-coupling reactions. This guide details the mechanistic causality and self-validating protocols required to master this scaffold.

Physicochemical Profiling

Understanding the physical and electronic properties of the scaffold is the first step in predicting its reactivity. The table below summarizes the core parameters of 5-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine.

PropertyValueSignificance in Synthesis
Chemical Name 5-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridineDefines the substitution pattern.
CAS Registry Number 1980050-20-1[5]Unique identifier for procurement.
Molecular Formula C6H3BrIN3[6]Indicates a highly halogenated, low-hydrogen core.
Molecular Weight 323.92 g/mol [5]Baseline for stoichiometric calculations.
Topological Polar Surface Area 30.2 Ų[7]Favorable for membrane permeability in drug design.
Hydrogen Bond Acceptors 3[7]Contributes to kinase hinge-binding interactions.
C-I Bond Energy (est.) ~55 kcal/molLow activation barrier; ideal for mild Pd(0) insertion.
C-Br Bond Energy (est.) ~70 kcal/molHigher barrier; requires thermal forcing conditions.

Mechanistic Causality: The Thermodynamics of Orthogonal Reactivity

The utility of this dihalogenated scaffold lies in its chemoselectivity . The fundamental principle driving this workflow is the ~15 kcal/mol difference in bond dissociation energy between the C-I bond at the 2-position and the C-Br bond at the 5-position.

When exposed to a Palladium(0) catalyst at ambient or slightly elevated temperatures, oxidative addition occurs exclusively at the weaker C-I bond. The C-5 position remains completely inert during this phase. This is not solely due to the stronger C-Br bond; it is also a function of steric hindrance . The 5-position is located directly adjacent to the bridgehead nitrogen of the triazolopyridine core, creating a sterically congested microenvironment that further suppresses premature catalytic activation.

OrthogonalCoupling Start 5-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine Step1 Phase 1: Suzuki Coupling at C-2 (Mild Conditions) Start->Step1 Fast Oxidative Addition (C-I) Int 5-Bromo-2-aryl-[1,2,4]triazolo[1,5-a]pyridine Step1->Int Fast Oxidative Addition (C-I) Step2 Phase 2: Buchwald Amination at C-5 (Thermal Activation) Int->Step2 Steric/Thermal Overcome (C-Br) Final 2,5-Disubstituted-[1,2,4]triazolo[1,5-a]pyridine Step2->Final Steric/Thermal Overcome (C-Br)

Mechanistic workflow for orthogonal site-selective cross-coupling of the dihalogenated scaffold.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each phase includes specific analytical checkpoints to confirm causality and prevent downstream failures.

Phase 1: Chemoselective Suzuki-Miyaura Coupling at C-2

This step functionalizes the 2-position while preserving the 5-bromo group for future elaboration.

Step-by-Step Methodology:

  • Preparation: In a Schlenk flask under inert atmosphere (N₂ or Ar), combine 5-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine (1.0 equiv) and the desired arylboronic acid (1.05 equiv).

  • Catalyst & Base: Add Pd(PPh₃)₄ (0.05 equiv) as the catalyst and Na₂CO₃ (2.0 equiv) as the base.

  • Solvent System: Dissolve the mixture in a degassed solution of 1,4-Dioxane/H₂O (4:1 v/v). The biphasic system ensures solubility of both the organic scaffold and the inorganic base.

  • Reaction: Stir the mixture at 25–40 °C for 4–6 hours. Crucial: Do not exceed 40 °C to prevent off-target C-Br activation.

  • Validation (Self-Correction): Monitor via LC-MS. The starting material exhibits a distinct isotopic signature (M and M+2 peaks of equal intensity due to ⁷⁹Br/⁸¹Br, heavily shifted by the ¹²⁷I mass). A successful reaction is validated when the iodine mass is lost, but the classic 1:1 Bromine isotopic doublet remains in the product mass spectrum.

Phase 2: Buchwald-Hartwig Amination at C-5

With the C-2 position functionalized, thermal energy and specialized ligands are applied to overcome the steric bulk at the 5-position.

Step-by-Step Methodology:

  • Preparation: Combine the intermediate 5-Bromo-2-aryl-[1,2,4]triazolo[1,5-a]pyridine (1.0 equiv) and the target amine (1.2 equiv) in a dry reaction vial.

  • Catalyst & Ligand: Add Pd₂(dba)₃ (0.05 equiv) and Xantphos (0.10 equiv). Causality: Xantphos is mandatory here; its large bite angle (~111°) specifically accelerates the notoriously slow reductive elimination step required when coupling adjacent to a bridgehead nitrogen.

  • Base & Solvent: Add Cs₂CO₃ (2.0 equiv) and suspend in anhydrous Toluene or 1,4-Dioxane.

  • Reaction: Seal the vial and heat to 90–110 °C for 12 hours.

  • Validation (Self-Correction): Analyze via LC-MS. Complete conversion is confirmed by the total disappearance of the brominated intermediate's isotopic doublet, replaced by a single, unified mass peak corresponding to the fully functionalized target scaffold.

Applications in Drug Development

The ability to orthogonally functionalize 5-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine has accelerated the discovery of novel therapeutics. By installing a hinge-binding motif at the C-5 position (via Phase 2 amination) and a solvent-exposed solubility tag at the C-2 position (via Phase 1 Suzuki coupling), drug development professionals can rapidly generate Structure-Activity Relationship (SAR) libraries. This exact structural logic was instrumental in the optimization of JAK1 inhibitors[1] and the development of highly selective Axl kinase antagonists[4].

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Foundational

An In-depth Technical Guide to the Stability and Storage of 5-Bromo-2-iodo-triazolo[1,5-a]pyridine

This guide provides an in-depth analysis of the chemical stability, optimal storage conditions, and safe handling procedures for 5-Bromo-2-iodo-triazolo[1,5-a]pyridine. Designed for researchers, scientists, and professio...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the chemical stability, optimal storage conditions, and safe handling procedures for 5-Bromo-2-iodo-triazolo[1,5-a]pyridine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes chemical principles with practical, field-proven protocols to ensure the long-term integrity of this valuable research compound.

Compound Profile and Physicochemical Properties

5-Bromo-2-iodo-triazolo[1,5-a]pyridine is a halogenated heterocyclic compound featuring a fused triazolopyridine ring system. Such structures are of significant interest in medicinal chemistry, often serving as key intermediates or scaffolds in the synthesis of pharmacologically active molecules.[1][2] The dual halogenation at positions 5 and 2 provides distinct reactive sites for further chemical modification, such as cross-coupling reactions. Understanding the inherent stability of this specific arrangement is critical for its effective use in synthesis and for preserving sample purity over time.

Caption: Chemical Structure of 5-Bromo-2-iodo-triazolo[1,5-a]pyridine.

PropertyValueSource
Chemical Formula C₆H₃BrIN₃[3]
Molecular Weight 323.92 g/mol Derived
Appearance Typically a white to off-white or pale yellow solid[4]
Solubility Low solubility in water; soluble in organic solvents like dichloromethane and chloroform[4]
Storage Class Combustible Solids (e.g., German Storage Class 11)[5]

Foundational Principles of Chemical Stability

The stability of 5-Bromo-2-iodo-triazolo[1,5-a]pyridine is governed by the interplay between its aromatic heterocyclic core and its halogen substituents.

  • The Triazolo[1,5-a]pyridine Core : This fused ring system is aromatic, which imparts a degree of inherent stability. However, the electron-deficient nature of the pyridine ring and the presence of multiple nitrogen atoms make it susceptible to certain reactions. The system can react with strong electrophiles and nucleophiles, and under harsh conditions, ring-opening can occur.[6]

  • The Halogen Substituents : The carbon-halogen bonds are the most probable sites of initial degradation.

    • C-I Bond : The carbon-iodine bond at the 2-position is significantly weaker and more labile than the carbon-bromine bond. This makes it the primary site for nucleophilic substitution, reductive deiodination, and light-induced homolytic cleavage.

    • C-Br Bond : While more stable than the C-I bond, the bromine at the 5-position still activates the ring towards nucleophilic substitution.[6]

  • Incompatibilities : The compound should be considered incompatible with strong oxidizing agents, strong bases, and strong acids, which can catalyze degradation of the heterocyclic structure or substitution of the halogens.[4][7]

Potential Degradation Pathways

While specific degradation studies on this molecule are not widely published, its structure allows for the postulation of several degradation pathways based on established chemical principles. Understanding these potential routes is crucial for developing effective stabilization strategies.

  • Nucleophilic Substitution : This is a highly probable degradation pathway, especially in the presence of nucleophiles (e.g., trace water, amines, hydroxides). The iodide at the 2-position is an excellent leaving group and will be preferentially displaced.

  • Photodegradation : Aromatic halides, particularly iodo- and bromo- derivatives, are often sensitive to light, especially UV radiation. Energy from light can induce homolytic cleavage of the C-I bond, generating radical species that can lead to a cascade of decomposition reactions or polymerization.

  • Acid/Base-Catalyzed Degradation : In strongly acidic or basic conditions, the triazolopyridine ring itself can be compromised. Protonation of the nitrogen atoms can alter the electronic structure, potentially leading to ring-opening or rearrangement reactions.[4]

degradation_pathways cluster_degradation Degradation Triggers cluster_products Potential Degradation Products A 5-Bromo-2-iodo- triazolo[1,5-a]pyridine (Stable Compound) E Nucleophilic Substitution (Loss of I⁻, then Br⁻) A->E Pathway 1 F Radical Intermediates & Polymeric Byproducts A->F Pathway 2 G Ring-Opened Products A->G Pathway 3 B Nucleophiles (e.g., H₂O, OH⁻) B->E C Light (UV) Heat C->F D Strong Acid/Base D->G

Caption: Plausible degradation pathways for the title compound.

Validated Storage and Handling Protocols

To preserve the integrity of 5-Bromo-2-iodo-triazolo[1,5-a]pyridine, a multi-faceted approach to storage and handling is required. The following protocols are based on a synthesis of supplier recommendations for halogenated heterocycles and fundamental chemical stability principles.[8][9]

Long-Term Storage Protocol (Months to Years)

The primary objective for long-term storage is to mitigate all potential degradation triggers: atmosphere, temperature, and light.

  • Aliquot the Material : Upon receipt, if the quantity is large, divide the solid material into several smaller, single-use aliquots in appropriate vials. This minimizes the number of times the main stock is exposed to the atmosphere.

  • Select Inert Atmosphere Vials : Use amber glass vials with PTFE-lined screw caps or flame-sealed ampoules. Amber glass is critical for blocking UV light.

  • Inert Gas Blanketing : Before sealing, flush each vial thoroughly with an inert gas such as argon or dry nitrogen. This displaces atmospheric oxygen and moisture, preventing oxidation and hydrolysis.

  • Seal Tightly : Secure the cap and then wrap the cap/vial interface with Parafilm® as an extra barrier against moisture and air ingress.

  • Controlled Temperature Storage : Store the sealed, inerted vials at or below -20°C. The cold temperature drastically slows the rate of any potential decomposition reactions.

  • Log and Label : Clearly label each aliquot with the compound name, CAS number (if available), date of receipt/aliquoting, and storage conditions. Maintain a corresponding log.

Short-Term and In-Use Handling Workflow

When an aliquot is needed for an experiment, proper handling is essential to avoid compromising the entire batch.

handling_workflow start Start: Retrieve aliquot from -20°C storage equilibrate 1. Equilibrate to Room Temp in a desiccator (crucial step) start->equilibrate weigh 2. Weigh required amount rapidly under inert gas (glove box or N₂ stream) equilibrate->weigh reseal 3. Re-flush vial with inert gas and reseal weigh->reseal dissolve 5. Dissolve weighed solid in appropriate anhydrous solvent weigh->dissolve Weighed portion store_short 4. Return unused solid to -20°C storage reseal->store_short use Use solution in experiment dissolve->use

Caption: Recommended workflow for handling solid 5-Bromo-2-iodo-triazolo[1,5-a]pyridine.

Causality Behind Key Steps:

  • Equilibration in a Desiccator : This is the most critical step to prevent degradation during handling. Placing a cold vial directly into the ambient atmosphere will cause water to condense on its surfaces and potentially be drawn inside upon opening. Allowing it to warm to room temperature while in a dry environment prevents this.

  • Weighing Under Inert Gas : Minimizes exposure to atmospheric moisture and oxygen at the moment the compound is most vulnerable (exposed solid with high surface area).

Solution Stability

Solutions of the compound should be prepared fresh whenever possible. If stock solutions must be stored:

  • Use high-purity, anhydrous solvents.

  • Store solutions in amber vials with PTFE-lined caps at -20°C.

  • Store under an inert atmosphere, especially if the solvent is not inherently degassed.

  • Limit storage time, as degradation can be faster in solution. Perform a quality check (e.g., by LC-MS or ¹H NMR) if a stock solution has been stored for an extended period.

ParameterRecommendation for SolidRecommendation for SolutionRationale
Temperature -20°C (Long-term) -20°C Slows kinetic rate of degradation.
Atmosphere Inert (Argon or Nitrogen) Inert (if possible)Prevents oxidation and hydrolysis.
Light Protect from Light (Amber Vial) Protect from Light (Amber Vial)Prevents photolytic cleavage of C-I bond.
Container Tightly sealed amber glass vialTightly sealed amber glass vialProvides protection from light and atmosphere.

Safety and Disposal

As a halogenated heterocyclic compound of unknown long-term toxicity, 5-Bromo-2-iodo-triazolo[1,5-a]pyridine must be handled with care.

  • Personal Protective Equipment (PPE) : Always wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.[10][11]

  • Engineering Controls : Handle the solid material and prepare solutions in a certified chemical fume hood to avoid inhalation of dust or vapors.[12][13] Ensure that an eyewash station and safety shower are readily accessible.[9]

  • Spill Response : In case of a spill, avoid creating dust. Carefully sweep up the solid material or absorb solutions with an inert material (e.g., vermiculite) and place it into a sealed container for disposal.[10]

  • Disposal : Dispose of waste material and empty containers in accordance with all applicable local, state, and federal regulations.[12] Do not allow the material to enter drains or waterways.

References

  • ResearchGate. (n.d.). The Chemistry of the[6][12][14]Triazolo[1 , 5 -a]pyridines: An Update. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). The Chemistry of[6][12][14]Triazolo[1,5- a] pyridines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Heterocyclic Compounds. Retrieved from [Link]

  • ScienceDirect. (2023, April 9). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. Retrieved from [Link]

  • Scribd. (2011, September 23). Halogenated Heterocycles Overview. Retrieved from [Link]

  • ACS Publications. (2015, February 11). A Practical Lewis Base Catalyzed Electrophilic Chlorination of Arenes and Heterocycles. Organic Letters. Retrieved from [Link]

  • PENTA. (2024, November 26). Pyridine - SAFETY DATA SHEET. Retrieved from [Link]

  • American Society for Microbiology. (n.d.). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-(1,2,4)triazolo(1,5-a)pyridine. Retrieved from [Link]

  • PubMed. (2019, May 15). Novel[6][12][14]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration. Retrieved from [Link]

  • PubMed. (2020, July 20). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Retrieved from [Link]

  • PubMed. (2012, June 14). A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 5-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine as a Privileged Scaffold in Drug Discovery

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Orthogonal Functionalization, and Validated Protocols Mechanistic Rationale & Scaffold P...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Orthogonal Functionalization, and Validated Protocols

Mechanistic Rationale & Scaffold Properties

In modern drug discovery, the selection of a core scaffold dictates not only the biological efficacy of a molecule but also its late-stage synthetic tractability. The [1,2,4]triazolo[1,5-a]pyridine core is an electron-deficient, fused bicyclic system that serves as a highly effective bioisostere for purines and other nitrogen-rich heterocycles[1]. This motif is a central structural component in several clinical candidates and approved therapeutics, including Filgotinib (JAK1 inhibitor), Tucatinib (HER2 inhibitor), and Enarodustat (HIF-PH inhibitor)[2].

From a physicochemical standpoint, reducing lipophilicity (cLogP/cLogD) while maintaining target affinity is a persistent challenge in lead optimization. The triazolo[1,5-a]pyridine system frequently lowers cLogD compared to isomeric scaffolds (such as triazolo[4,3-a]pyridines) while retaining excellent hydrogen-bonding capabilities. This was elegantly demonstrated in the optimization of RORγt inverse agonists, where the triazolo[1,5-a]pyridine nitrogen atoms were exceptionally well-tolerated within the receptor's binding pocket, yielding highly potent compounds (IC50 = 41 nM) with favorable pharmacokinetic profiles[3].

The specific building block 5-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine is engineered for rapid Structure-Activity Relationship (SAR) exploration. By installing two halogens with distinct bond dissociation energies, medicinal chemists can perform sequential, regioselective cross-coupling reactions without the need for cumbersome protection/deprotection sequences[4].

Orthogonal Functionalization Strategy

The causality behind this synthetic strategy relies on the differential reactivity of the carbon-halogen bonds. The C2-I bond on the triazole ring is significantly weaker (~238 kJ/mol) and more electron-deficient than the C5-Br bond (~285 kJ/mol) on the pyridine ring.

  • C2-Functionalization (Kinetic Control): Utilizing mild thermodynamic conditions (e.g., 60 °C) and a moderately active catalyst, the C2-iodo group undergoes facile oxidative addition by Palladium(0). The C5-bromo group remains completely intact due to the kinetic barrier present at this temperature.

  • C5-Functionalization (Thermodynamic Control): Following the isolation of the C2-substituted intermediate, the C5-bromo group is engaged using elevated temperatures (90–110 °C) and highly active, sterically demanding ligands (e.g., XPhos or dppf) to facilitate Buchwald-Hartwig aminations or secondary Suzuki couplings[5].

OrthogonalCoupling Start 5-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine (Starting Material) Step1 Pd(PPh3)4, Na2CO3, 60°C Selective C2-Suzuki Coupling Start->Step1 Intermediate 5-Bromo-2-aryl-[1,2,4]triazolo[1,5-a]pyridine (Stable Intermediate) Step1->Intermediate Displaces -I Step2 Pd2(dba)3, XPhos, Cs2CO3, 100°C C5-Buchwald/Suzuki Coupling Intermediate->Step2 Final 2,5-Disubstituted-[1,2,4]triazolo[1,5-a]pyridine (Lead Compound) Step2->Final Displaces -Br

Orthogonal cross-coupling workflow for 5-bromo-2-iodo-triazolo[1,5-a]pyridine.

Experimental Protocols: Self-Validating Methodologies

As a best practice in application science, protocols must be self-validating. The following methodologies incorporate specific in-process controls to ensure orthogonal reactivity is maintained.

Protocol 1: Regioselective C2-Suzuki-Miyaura Coupling

Objective: Selectively couple an aryl boronic acid at the C2 position while preserving the C5-bromide for downstream diversification.

Causality of Reagents:

  • Catalyst: Pd(PPh3)4 is selected because its moderate reactivity is sufficient to insert into the highly reactive C-I bond but avoids premature insertion into the C-Br bond.

  • Base: Mild aqueous Na2CO3 provides the necessary hydroxide equivalent to activate the boronic acid without promoting off-target nucleophilic aromatic substitution (SNAr)[5].

  • Temperature: 60 °C is the critical thermodynamic threshold. Exceeding 70 °C risks competitive oxidative addition at the C5-bromide, ruining the orthogonality.

Step-by-Step Procedure:

  • Preparation: In a flame-dried Schlenk flask, combine 5-bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine (1.0 equiv) and the desired aryl boronic acid (1.05 equiv). Note: A slight excess of boronic acid compensates for protodeboronation but prevents over-coupling.

  • Solvent Addition: Add degassed 1,4-dioxane and 2M aqueous Na2CO3 (2.0 equiv) to achieve a 4:1 organic-to-aqueous ratio.

  • Catalyst Addition: Add Pd(PPh3)4 (5 mol%). Purge the biphasic system with N2 for 5 minutes.

  • Reaction: Heat the mixture to 60 °C with vigorous stirring for 2–4 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The reaction is deemed complete when the mass corresponding to the starting material (m/z ~324) disappears entirely, and the mono-coupled intermediate appears. Crucial Check: If a mass corresponding to double-coupling is observed, lower the temperature by 5 °C in subsequent scale-ups.

  • Workup: Cool to room temperature, partition between EtOAc and water, dry the organic layer over Na2SO4, and purify via silica gel chromatography (typically 0–50% EtOAc in hexanes).

Protocol 2: C5-Directed Buchwald-Hartwig Amination

Objective: Introduce an amine at the sterically hindered C5 position of the previously generated intermediate.

Causality of Reagents:

  • Catalyst/Ligand: Pd2(dba)3 paired with XPhos. The C5 position is adjacent to the bridgehead nitrogen, creating significant steric hindrance. XPhos is a bulky, electron-rich biaryl phosphine ligand that accelerates reductive elimination and prevents catalyst poisoning by the basic amine product.

  • Base: Cs2CO3 is a strong, non-nucleophilic base required to efficiently deprotonate the amine during the catalytic cycle without hydrolyzing the core.

  • Temperature: 100 °C provides the activation energy necessary to break the stronger C-Br bond.

Step-by-Step Procedure:

  • Preparation: Combine the C2-functionalized intermediate (1.0 equiv), the desired amine (1.2 equiv), Cs2CO3 (2.5 equiv), Pd2(dba)3 (2.5 mol%), and XPhos (5 mol%) in a heavy-walled sealed tube.

  • Solvent: Add anhydrous, degassed Toluene (0.2 M). Note: Toluene allows for higher reflux temperatures and rigorously excludes water, which could lead to unwanted hydrolysis of the bromide.

  • Reaction: Seal the tube and heat the mixture to 100 °C for 12 hours under an N2 atmosphere.

  • Self-Validation (In-Process Control): Analyze via TLC (Hexanes/EtOAc). The C5-bromide intermediate should be fully consumed. The formation of a highly fluorescent spot under 254 nm UV light typically indicates successful amination and extended conjugation of the triazolo[1,5-a]pyridine core.

  • Workup: Cool the reaction, dilute with EtOAc, and filter through a pad of Celite to remove Pd black (preventing product degradation during concentration). Concentrate the filtrate and purify via preparative HPLC to yield the final lead compound.

Quantitative Data & SAR Summary

To guide synthetic planning, the following table summarizes the differential reactivity, optimal conditions, and typical yields for the sequential functionalization of this scaffold based on established medicinal chemistry campaigns.

PositionHalogenBond Dissociation EnergyOptimal Catalyst SystemTemperatureTypical YieldPrimary Application
C2 Iodine~238 kJ/molPd(PPh3)4 / Na2CO360 °C75–90%Aryl/Heteroaryl Suzuki Couplings
C5 Bromine~285 kJ/molPd2(dba)3 / XPhos / Cs2CO3100 °C60–85%Buchwald-Hartwig Aminations, Steric Suzuki

Once functionalized, these derivatives exhibit potent biological activity across diverse therapeutic areas. Recent studies have demonstrated their efficacy as RORγt inverse agonists for autoimmune diseases[3] and as highly selective α-glucosidase inhibitors for the management of Type 2 Diabetes, significantly outperforming standard drugs like acarbose[2].

Mechanism Scaffold Triazolo[1,5-a]pyridine Scaffold Target1 RORγt Receptor Scaffold->Target1 Inverse Agonism Target2 α-Glucosidase Enzyme Scaffold->Target2 Competitive Inhibition Effect1 Inhibition of IL-17A Target1->Effect1 Effect2 Reduced Carbohydrate Digestion Target2->Effect2 Outcome1 Autoimmune Disease Therapy Effect1->Outcome1 Outcome2 Type 2 Diabetes Management Effect2->Outcome2

Pharmacological pathways targeted by triazolo[1,5-a]pyridine derivatives.

References

  • Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - PMC, N
  • Discovery of [1,2,4]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists, ACS Medicinal Chemistry Letters,
  • Application of Scaffold Hopping in Drug Discovery, PharmaBlock Whitepaper,
  • 1,2,4-Triazolo-[1,5-a]pyridine HIF Prolylhydroxylase Domain-1 (PHD-1) Inhibitors With a Novel Monodentate Binding Interaction, Journal of Medicinal Chemistry,
  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC, N

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Application

Application Notes and Protocols for the Synthesis of Derivatives from 5-Bromo-2-iodo-triazolo[1,5-a]pyridine

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicin...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and structural resemblance to purines make it a valuable core for designing novel therapeutic agents and functional materials.[2][3][4] The strategic derivatization of this core allows for the fine-tuning of its physicochemical and biological properties. The 5-Bromo-2-iodo-[1][2][3]triazolo[1,5-a]pyridine is a particularly versatile starting material, offering two distinct reactive sites for sequential and regioselective functionalization. This guide provides an in-depth exploration of the synthetic strategies and detailed protocols for the derivatization of this key building block.

The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the cornerstone of the synthetic strategy. The C-I bond is significantly weaker and therefore more susceptible to oxidative addition by a palladium(0) catalyst, which is the initial and often rate-determining step in many cross-coupling reactions.[5] This inherent reactivity difference allows for selective functionalization at the 2-position while leaving the bromine at the 5-position intact for subsequent transformations.

This document outlines protocols for three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling for C-C bond formation, Sonogashira coupling for the introduction of alkyne moieties, and Buchwald-Hartwig amination for C-N bond formation.

Strategic Sequential Functionalization Workflow

The derivatization of 5-Bromo-2-iodo-[1][2][3]triazolo[1,5-a]pyridine typically follows a stepwise approach, first targeting the more reactive 2-iodo position, followed by functionalization of the 5-bromo position. This sequential strategy allows for the synthesis of a diverse library of disubstituted triazolo[1,5-a]pyridines.

G cluster_0 Step 1: Functionalization at the 2-Iodo Position cluster_1 Step 2: Functionalization at the 5-Bromo Position A 5-Bromo-2-iodo- triazolo[1,5-a]pyridine B Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd catalyst, Base) A->B C Sonogashira Coupling (Terminal Alkyne, Pd/Cu catalyst, Base) A->C D 5-Bromo-2-aryl- triazolo[1,5-a]pyridine B->D E 5-Bromo-2-alkynyl- triazolo[1,5-a]pyridine C->E F Suzuki-Miyaura Coupling (Ar'-B(OH)2, Pd catalyst, Base) D->F G Buchwald-Hartwig Amination (R2NH, Pd catalyst, Base) D->G E->F E->G H 2-Aryl-5-aryl'- triazolo[1,5-a]pyridine F->H J 2-Alkynyl-5-aryl'- triazolo[1,5-a]pyridine F->J I 2-Aryl-5-amino- triazolo[1,5-a]pyridine G->I K 2-Alkynyl-5-amino- triazolo[1,5-a]pyridine G->K

Caption: Sequential functionalization workflow for 5-Bromo-2-iodo-triazolo[1,5-a]pyridine.

Part 1: Selective Functionalization at the 2-Iodo Position

The higher reactivity of the C-I bond allows for selective cross-coupling reactions at the 2-position under carefully controlled conditions.

Protocol 1: Suzuki-Miyaura Coupling at the 2-Iodo Position

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base.[6]

Causality Behind Experimental Choices:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used, air-stable precatalyst that is readily reduced in situ to the active Pd(0) species.

  • Base: A base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is crucial for the transmetalation step, activating the boronic acid.[7]

  • Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is often employed to dissolve both the organic and inorganic reagents.

Detailed Protocol:

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 5-Bromo-2-iodo-[1][2][3]triazolo[1,5-a]pyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add Pd(PPh₃)₄ (0.05 equiv.). Then, add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Reaction: Heat the mixture to 85-95 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.

EntryArylboronic AcidProductTypical Yield
1Phenylboronic acid5-Bromo-2-phenyl-[1][2][3]triazolo[1,5-a]pyridine85-95%
24-Methoxyphenylboronic acid5-Bromo-2-(4-methoxyphenyl)-[1][2][3]triazolo[1,5-a]pyridine80-90%
33-Pyridinylboronic acid5-Bromo-2-(pyridin-3-yl)-[1][2][3]triazolo[1,5-a]pyridine75-85%
Protocol 2: Sonogashira Coupling at the 2-Iodo Position

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[8]

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium catalyst, such as PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, typically copper(I) iodide (CuI), is used. The palladium catalyst facilitates the oxidative addition, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Base: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is used both as a base and often as the solvent.

  • Solvent: Anhydrous and deoxygenated solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are essential to prevent side reactions and catalyst deactivation.

Detailed Protocol:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 5-Bromo-2-iodo-[1][2][3]triazolo[1,5-a]pyridine (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and CuI (0.05 equiv.).

  • Solvent and Reagent Addition: Add anhydrous THF and triethylamine (2.0 equiv.). Then, add the terminal alkyne (1.2 equiv.) dropwise.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride (NH₄Cl) and then with brine. Dry the organic layer over Na₂SO₄.

  • Purification: Concentrate the organic layer and purify the crude product by flash column chromatography.

EntryTerminal AlkyneProductTypical Yield
1Phenylacetylene5-Bromo-2-(phenylethynyl)-[1][2][3]triazolo[1,5-a]pyridine80-90%
2Propargyl alcohol3-(5-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-yl)prop-2-yn-1-ol70-85%
3Trimethylsilylacetylene5-Bromo-2-((trimethylsilyl)ethynyl)-[1][2][3]triazolo[1,5-a]pyridine85-95%

Part 2: Functionalization at the 5-Bromo Position

Once the 2-position is functionalized, the remaining 5-bromo position can be targeted for further derivatization. The C-Br bond is less reactive than the C-I bond, often requiring more forcing conditions or more active catalyst systems.

Protocol 3: Suzuki-Miyaura Coupling at the 5-Bromo Position

This protocol is for the C-C bond formation at the 5-position of the 2-substituted-5-bromo-[1][2][3]triazolo[1,5-a]pyridine intermediate.

Causality Behind Experimental Choices:

  • Catalyst: For the less reactive C-Br bond, a more active catalyst system may be required. This can be achieved by using a different palladium precursor and a more electron-rich and bulky phosphine ligand.

  • Base and Solvent: Similar to the first Suzuki coupling, a base and a suitable solvent system are necessary.

Detailed Protocol:

  • Reaction Setup: In a microwave vial, combine the 5-bromo-2-substituted-[1][2][3]triazolo[1,5-a]pyridine (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and cesium carbonate (2.5 equiv.).

  • Inert Atmosphere: Seal the vial and purge with argon.

  • Catalyst and Solvent Addition: Add a palladium catalyst such as Pd(dppf)Cl₂ (0.05 equiv.) and a degassed mixture of 1,4-dioxane and water (5:1 v/v).

  • Reaction: Heat the reaction mixture in a microwave reactor to 120-150 °C for 30-60 minutes.

  • Work-up and Purification: Follow the work-up and purification procedure described in Protocol 1.

Protocol 4: Buchwald-Hartwig Amination at the 5-Bromo Position

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1][9]

Causality Behind Experimental Choices:

  • Catalyst and Ligand: This reaction typically requires a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos or RuPhos. The choice of ligand is critical and often depends on the nature of the amine.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is generally used.

Detailed Protocol:

  • Reaction Setup: In a glovebox, add the 5-bromo-2-substituted-[1][2][3]triazolo[1,5-a]pyridine (1.0 equiv.), the desired amine (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.) to a dry Schlenk tube.

  • Catalyst and Ligand Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.) and the phosphine ligand (e.g., XPhos, 0.08 equiv.).

  • Solvent and Reaction: Add anhydrous, degassed toluene. Seal the tube and heat the mixture to 100-110 °C for 12-24 hours.

  • Work-up: Cool the reaction mixture, dilute with ethyl acetate, and filter through Celite. Wash the filtrate with water and brine, then dry over Na₂SO₄.

  • Purification: Concentrate the organic layer and purify the crude product by flash column chromatography.

EntryAmineProduct (Starting from 5-Bromo-2-phenyl derivative)Typical Yield
1Morpholine4-(2-Phenyl-[1][2][3]triazolo[1,5-a]pyridin-5-yl)morpholine70-85%
2AnilineN,2-Diphenyl-[1][2][3]triazolo[1,5-a]pyridin-5-amine65-80%
3BenzylamineN-Benzyl-2-phenyl-[1][2][3]triazolo[1,5-a]pyridin-5-amine70-85%

Visualization of Reaction Mechanisms

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OH)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Amine\nCoordination Amine Coordination Ar-Pd(II)-X(L2)->Amine\nCoordination R2NH [Ar-Pd(II)-NHR2(L2)]+X- [Ar-Pd(II)-NHR2(L2)]+X- Amine\nCoordination->[Ar-Pd(II)-NHR2(L2)]+X- Deprotonation Deprotonation [Ar-Pd(II)-NHR2(L2)]+X-->Deprotonation Base Ar-Pd(II)-NR2(L2) Ar-Pd(II)-NR2(L2) Deprotonation->Ar-Pd(II)-NR2(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-NR2(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-NR2

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

References

  • Buchwald–Hartwig amination. In: Wikipedia. ; 2023. [Link]

  • Mahmoudi‐Gom Yek, et al. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. 2023;16(4):104638. [Link]

  • Oukoloff, et al. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. eScholarship.org. Published online March 1, 2019. [Link]

  • Ballatore C, et al. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. PubMed. Published online March 1, 2019. [Link]

  • Sonogashira coupling. In: Wikipedia. ; 2023. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Published online June 30, 2023. [Link]

  • Fairlamb IJS, et al. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. 2017;8(1):123-132. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Suzuki reaction. In: Wikipedia. ; 2023. [Link]

  • Rasool N, et al. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Published online January 27, 2017. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Published online August 5, 2024. [Link]

Sources

Method

Application Notes and Protocols for Suzuki Coupling at the 5-Position of 2-Substituted-triazolo[1,5-a]pyridines

For Researchers, Scientists, and Drug Development Professionals The[1][2]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[3] Its uni...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The[1][2]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[3] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone for the development of novel therapeutic agents. The functionalization of this core structure, particularly through the formation of carbon-carbon bonds, is a critical step in the generation of diverse compound libraries for drug discovery programs. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for such transformations, lauded for its functional group tolerance and reliability in constructing biaryl and heteroaryl-aryl linkages.[1]

This guide provides a comprehensive protocol and in-depth scientific rationale for performing a Suzuki coupling reaction specifically at the 5-position of a 2-substituted-triazolo[1,5-a]pyridine. As a Senior Application Scientist, this document is structured to not only provide a step-by-step methodology but also to imbue the researcher with the underlying chemical principles, enabling informed optimization and troubleshooting.

The Strategic Approach: A Two-Step Protocol

Direct C-H functionalization at the 5-position of the triazolo[1,5-a]pyridine ring can be challenging to control regioselectively. Therefore, a more robust and widely applicable strategy involves a two-step sequence:

  • Regioselective Halogenation: Introduction of a halogen, typically bromine, at the 5-position of the 2-substituted-triazolo[1,5-a]pyridine core. This "handles" the molecule for subsequent cross-coupling.

  • Suzuki-Miyaura Cross-Coupling: Palladium-catalyzed coupling of the resulting 5-halo-triazolo[1,5-a]pyridine with a suitable boronic acid or boronate ester.

This two-step approach offers greater control over the reaction and is generally higher yielding.

G cluster_0 Overall Workflow Start 2-Substituted-triazolo[1,5-a]pyridine Step1 Step 1: Regioselective 5-Bromination Start->Step1 Intermediate 5-Bromo-2-substituted- triazolo[1,5-a]pyridine Step1->Intermediate Step2 Step 2: Suzuki-Miyaura Cross-Coupling Intermediate->Step2 Product 5-Aryl-2-substituted- triazolo[1,5-a]pyridine Step2->Product

Caption: Overall workflow for the 5-arylation of 2-substituted-triazolo[1,5-a]pyridines.

Part 1: Regioselective 5-Bromination Protocol

The introduction of a bromine atom at the 5-position is achieved via an electrophilic aromatic substitution. The triazolo[1,5-a]pyridine ring system is electron-deficient, which can make electrophilic substitution challenging. Therefore, careful selection of the brominating agent and reaction conditions is crucial.

Experimental Protocol: 5-Bromination

Materials:

  • 2-Substituted-triazolo[1,5-a]pyridine

  • N-Bromosuccinimide (NBS)

  • Sulfuric acid (concentrated)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 2-substituted-triazolo[1,5-a]pyridine (1.0 eq).

  • Dissolution: Add concentrated sulfuric acid dropwise at 0 °C (ice bath) with stirring until the starting material is fully dissolved.

  • Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (1.05 eq) portion-wise at 0 °C.

  • Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Carefully pour the reaction mixture onto crushed ice.

  • Neutralization: Slowly neutralize the acidic solution by the addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Work-up: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Washing: Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate (to remove any remaining bromine), followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-bromo-2-substituted-triazolo[1,5-a]pyridine.

Part 2: Suzuki-Miyaura Cross-Coupling at the 5-Position

With the 5-bromo-2-substituted-triazolo[1,5-a]pyridine in hand, the Suzuki-Miyaura cross-coupling can be performed. The choice of catalyst, ligand, base, and solvent is critical for a successful reaction, especially with a potentially coordinating heteroaromatic substrate.

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 5-bromo-triazolo[1,5-a]pyridine, forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the boronic acid.[2]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]

G Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII_RX R-Pd(II)-X OxAdd->PdII_RX Transmetalation Transmetalation (R'-B(OR)2) PdII_RX->Transmetalation PdII_R_R R-Pd(II)-R' Transmetalation->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki Coupling

Materials:

  • 5-Bromo-2-substituted-triazolo[1,5-a]pyridine

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DME)

  • Degassed water

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Condenser (if heating under reflux)

  • Celite®

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a Schlenk flask or a sealed reaction vial, add the 5-bromo-2-substituted-triazolo[1,5-a]pyridine (1.0 eq), the arylboronic acid or its pinacol ester (1.2-1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Degassing: Seal the flask/vial and evacuate and backfill with an inert gas (argon or nitrogen) three times to remove any oxygen.

  • Solvent Addition: Add the anhydrous organic solvent (e.g., 1,4-dioxane) and degassed water (typically in a 4:1 to 10:1 ratio of organic solvent to water) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the desired 5-aryl-2-substituted-triazolo[1,5-a]pyridine.

ParameterRecommended Starting ConditionsRationale & Optimization Considerations
Palladium Catalyst Pd(PPh₃)₄ (3-5 mol%)A versatile and commonly used catalyst. For challenging couplings, consider using more advanced catalysts like Pd(dppf)Cl₂ or Buchwald pre-catalysts with bulky phosphine ligands (e.g., SPhos, XPhos).[5]
Base K₂CO₃ (2.0-3.0 eq)A common and effective base. Stronger bases like Cs₂CO₃ or K₃PO₄ can be beneficial, especially with less reactive boronic acids.[1]
Solvent System 1,4-Dioxane/Water (4:1)A widely used solvent system that solubilizes both organic and inorganic reagents. Toluene or DME can also be effective. The amount of water can be optimized.
Temperature 80-100 °CSufficient to drive the reaction to completion in a reasonable time. Higher temperatures may be required for less reactive substrates but can also lead to decomposition.
Boronic Acid 1.2-1.5 equivalentsA slight excess is used to ensure complete consumption of the starting halide. Boronic acid pinacol esters can be used to mitigate protodeboronation.[6]

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure proper degassing to remove oxygen. Use a fresh batch of catalyst. Consider a more active pre-catalyst system.
Low reaction temperatureIncrease the reaction temperature in increments of 10 °C.
Ineffective baseSwitch to a stronger base such as Cs₂CO₃ or K₃PO₄.
Protodeboronation Presence of protic impuritiesUse anhydrous solvents and properly dried reagents. Consider using a boronic acid pinacol ester for increased stability.
Reaction conditions too harshLower the reaction temperature or use a milder base.
Homocoupling of Boronic Acid Presence of oxygenEnsure thorough degassing of the reaction mixture and solvents.
High catalyst loadingReduce the catalyst loading.
Dehalogenation of Starting Material Presence of a hydrogen sourceEnsure anhydrous conditions.
Catalyst deactivation pathwayScreen different ligands that may suppress this side reaction.

References

  • Noël, T., & Musacchio, A. J. (2011). Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. Organic Letters, 13(19), 5180–5183. Available from: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A protocol for the Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides that minimizes protodeboronation. Chemical Communications, (47), 5055–5057. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Ghaffar, T., & precise, T. (2018). Optimization of the Suzuki-Miyaura coupling and triazole isomerization. ResearchGate. Available from: [Link]

  • Noël, T., & Musacchio, A. J. (2011). Suzuki-Miyaura cross-coupling of heteroaryl halides and arylboronic acids in continuous flow. PubMed. Available from: [Link]

  • Al-dujaili, A. H., & Al-azzawi, S. A. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(4), 104631. Available from: [Link]

  • Gising, J., & Åqvist, J. (2017). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC. Available from: [Link]

  • Abarca-González, E., Alvarez-Constán, A., de la C. Fombella, M., & de la Hoz, A. (2002). The Chemistry of the[1]Triazolo[1 , 5 -a]pyridines: An Update. ResearchGate. Available from: [Link]

  • Liu, H., et al. (2006). Synthesis and SAR of[1][2]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry, 49(26), 7603-7612. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Available from: [Link]

  • Reddy, C. R., et al. (2015). Pd-catalyzed regioselective arylation on the C-5 position of N-aryl 1,2,3-triazoles. PubMed. Available from: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]

  • Guram, A. S., & Bei, X. (2008). Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates. Organic Letters, 10(24), 5641–5644. Available from: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. Available from: [Link]

  • Maccioni, E., et al. (2012). Efficient and regioselective one-step synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1][2]triazolo[1,5-a]pyrimidine derivatives. Organic & Biomolecular Chemistry, 10(2), 344-353. Available from: [Link]

  • Cristalli, G., et al. (1995). Palladium-Catalyzed Allylic Coupling of 1,2,3-Triazolo[4,5-d]pyrimidines (8-Azapurines). Nucleosides and Nucleotides, 14(3-5), 587-590.
  • Chen, C.-Y., et al. (2017). Palladium-catalyzed oxidative C-H/C-H cross-coupling of pyrazolo[1,5-a]azines with five-membered heteroarenes. ResearchGate. Available from: [Link]

  • Iizumi, K., et al. (2022). Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. ResearchGate. Available from: [Link]

  • Siddiqui, H. L., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. Available from: [Link]

  • Iizumi, K., et al. (2022). Synthesis and Properties of Pyridine-Fused Triazolylidene–Palladium: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. The Journal of Organic Chemistry, 87(17), 11685–11693. Available from: [Link]

  • Humphries, P. S., & Qiao, J. X. (2006). Synthesis of 2-Arylpyrazolo[1,5-a]pyridines by Suzuki–Miyaura Cross-Coupling Reaction. Organic Letters, 8(23), 5373–5376. Available from: [Link]

  • Schroeder, C. M., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science, 378(6618), 398-404. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(26), 4851–4854. Available from: [Link]

  • Menet, C. J., et al. (2014). Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634. Journal of Medicinal Chemistry, 57(21), 8899–8915. Available from: [Link]

  • Mondal, S., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Available from: [Link]

  • Gazvoda, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1957. Available from: [Link]

  • Leahy, D. K., et al. (2018). Process Design and Optimization in the Pharmaceutical Industry: A Suzuki–Miyaura Procedure for the Synthesis of Savolitinib. The Journal of Organic Chemistry, 83(22), 13867–13877. Available from: [Link]

  • He, X., et al. (2012). A Selective, Orally Bioavailable 1,2,4-Triazolo[1,5-a]pyridine-Based Inhibitor of Janus Kinase 2 for Use in Anticancer Therapy: Discovery of CEP-33779. Journal of Medicinal Chemistry, 55(9), 4278–4295. Available from: [Link]

  • Schroeder, C. M., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. PubMed. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing dehalogenation of 5-Bromo-2-iodo-triazolo[1,5-a]pyridine

Welcome to the Technical Support Center for heterocyclic functionalization. This guide is specifically engineered for researchers and drug development professionals dealing with the selective cross-coupling and preservat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic functionalization. This guide is specifically engineered for researchers and drug development professionals dealing with the selective cross-coupling and preservation of polyhalogenated scaffolds, specifically 5-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine .

Due to the distinct reactivity profiles of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, alongside the electron-deficient nature of the triazolo[1,5-a]pyridine core, competitive hydrodehalogenation is a persistent challenge[1]. This guide provides field-proven insights, root-cause analyses, and self-validating protocols to suppress dehalogenation while achieving precise regiocontrol.

Core Mechanistic Insights: Why Dehalogenation Occurs

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), the fundamental goal for 5-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine is to selectively undergo oxidative addition at the more reactive C2-Iodo position while leaving the C5-Bromo intact for downstream functionalization[2].

However, dehalogenation (specifically hydrodehalogenation) acts as a parasitic side reaction. It occurs when the intermediate Aryl-Pd(II)-Halide complex undergoes hydride insertion instead of transmetalation[3]. The hydride source is often inadvertently supplied by the reaction environment (e.g., protic solvents, amine bases, or alkoxides)[4].

Mechanism Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition (C2-Iodo Insertion) Pd0->OxAdd Substrate TransMet Transmetalation (Boronic Acid) OxAdd->TransMet Pathway A (Desired) Hydride Hydride Abstraction (from Solvent/Base) OxAdd->Hydride Pathway B (Parasitic) RedElim_Prod Reductive Elimination Desired Coupled Product TransMet->RedElim_Prod RedElim_Prod->Pd0 Pd(0) Regeneration PdH Aryl-Pd(II)-H Species Hydride->PdH RedElim_Dehal Reductive Elimination Dehalogenated Byproduct PdH->RedElim_Dehal RedElim_Dehal->Pd0 Pd(0) Regeneration

Catalytic cycle showing the bifurcation between desired cross-coupling and parasitic dehalogenation.

Frequently Asked Questions (FAQs)

Q1: Why is 5-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine particularly susceptible to hydrodehalogenation? A1: The susceptibility is twofold. First, the general reactivity trend for oxidative addition is C-I > C-Br > C-Cl[2]. Aryl iodides are intrinsically the most prone to reduction[1]. Second, the [1,2,4]triazolo[1,5-a]pyridine core is highly electron-deficient and contains multiple coordinating nitrogen atoms[1]. These nitrogens can coordinate to the palladium center, slowing down the transmetalation step. When transmetalation is sluggish, the long-lived Aryl-Pd(II)-X intermediate has more time to abstract a hydride from the surroundings, leading to the dehalogenated byproduct[1][4].

Q2: What are the hidden hydride sources in my reaction mixture? A2: The most widely accepted mechanism for dehalogenation involves the formation of a palladium-hydride (Pd-H) species[3]. Common culprits include:

  • Solvents: Alcohols (ethanol, methanol) and DMF (which can decompose to release hydrides)[3][4].

  • Bases: Strong alkoxide bases (like NaOtBu) can undergo β-hydride elimination. Amine bases can also act as hydride donors[4].

  • Moisture: Trace amounts of water can react with the palladium complex to form Pd-H species[3].

Q3: How does ligand choice influence the suppression of dehalogenation? A3: Ligands dictate the steric environment and electron density at the palladium center. Small, electron-poor ligands (like PPh₃) often fail to accelerate transmetalation and reductive elimination sufficiently[1][4]. Conversely, bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) or bidentate ligands (e.g., dppf) increase the steric bulk around the Pd center, which accelerates the reductive elimination step to form the desired C-C or C-N bond, effectively outcompeting the slower hydrodehalogenation pathway[4][5].

Troubleshooting Guide & Quantitative Optimization

To systematically eliminate dehalogenation while preserving the C5-Bromo position, reaction parameters must be tightly controlled. The table below summarizes the causality and quantitative impact of various reaction components based on standard optimization matrices for polyhalogenated heterocycles[1][5].

Table 1: Impact of Reaction Parameters on Dehalogenation vs. Selective Coupling

Parameter CategoryReagent / ConditionImpact on DehalogenationImpact on C2-Iodo SelectivityMechanistic Rationale
Solvent DMF / EthanolHigh (Promotes)LowActs as a direct hydride donor, forming Pd-H species[4].
Solvent Toluene / 1,4-DioxaneLow (Suppresses)HighAprotic and non-reducible; eliminates the primary solvent-based hydride source[3].
Base NaOtBu / Et₃NHigh (Promotes)LowAlkoxides and amines readily undergo β-hydride elimination[4].
Base K₃PO₄ / Cs₂CO₃Low (Suppresses)HighMild, inorganic bases that cannot donate hydrides and tolerate the C5-Br bond[1][3].
Ligand PPh₃Moderate to HighLowInsufficient steric bulk; fails to accelerate reductive elimination[1][4].
Ligand XPhos / dppfLow (Suppresses)HighBulky, electron-rich ligands accelerate desired C-C bond formation, outcompeting reduction[4][5].
Temperature > 100 °CHigh (Promotes)Low (Loss of C5-Br)High thermal energy accelerates Pd-H formation and causes competitive C5-Br oxidative addition[3].
Temperature 60 °C – 80 °CLow (Suppresses)HighSufficient for C2-I insertion but too low for C5-Br insertion or rapid hydride abstraction[2][3].

Self-Validating Experimental Protocol

This protocol details a selective Suzuki-Miyaura cross-coupling at the C2 position of 5-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine, specifically optimized to prevent hydrodehalogenation and preserve the C5-Bromo atom. The protocol utilizes a self-validating TLC/LC-MS checkpoint system.

Materials Required:

  • 5-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine (1.0 equiv)

  • Arylboronic acid (1.05 equiv - strict stoichiometric control prevents over-coupling)

  • Pd(dppf)Cl₂ or Pd₂(dba)₃ with XPhos (2-5 mol%)[3][5]

  • Anhydrous K₃PO₄ (2.0 equiv)[3]

  • Degassed Toluene/H₂O (10:1 v/v)[1][3]

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine (1.0 equiv), the arylboronic acid (1.05 equiv), and anhydrous K₃PO₄ (2.0 equiv)[2].

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%). Self-Validation Check: Ensure the catalyst is stored in a glovebox; degraded Pd(II) sources appear black (Pd black) and will immediately catalyze dehalogenation.

  • Solvent Introduction & Degassing: Add the Toluene and a minimal amount of degassed water (10:1 ratio). The water is necessary to activate the boronic acid, but excessive water acts as a proton source[1]. Evacuate and backfill the flask with Argon three times[3].

  • Controlled Heating: Heat the reaction mixture to exactly 70 °C with vigorous stirring[3]. Causality: Keeping the temperature strictly below 80 °C is the primary kinetic control that prevents the C5-Bromo bond from undergoing oxidative addition[2].

  • Monitoring (Self-Validation): Monitor the reaction via LC-MS after 2 hours[3].

    • Expected outcome: Disappearance of the starting material mass; appearance of the C2-coupled product mass (retaining the Br isotope pattern).

    • Failure mode: If a mass corresponding to [M - I + H] or [M - Br + H] is observed, hydrodehalogenation is occurring. Immediately cool the reaction.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and precipitated palladium[3]. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[1].

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the 2-aryl-5-bromo-[1,2,4]triazolo[1,5-a]pyridine.

Troubleshooting Workflow Diagram

Use the following decision tree to rapidly diagnose and resolve dehalogenation issues during your optimization screens.

TroubleshootingWorkflow Start Issue: Dehalogenation Detected (via LC-MS/TLC) CheckSolvent Are you using DMF, NMP, or Alcohols? Start->CheckSolvent FixSolvent Switch to Aprotic Solvents (Toluene, 1,4-Dioxane) CheckSolvent->FixSolvent Yes CheckBase Are you using Amines or Alkoxides (NaOtBu)? CheckSolvent->CheckBase No FixSolvent->CheckBase FixBase Switch to Mild Inorganic Bases (K3PO4, Cs2CO3) CheckBase->FixBase Yes CheckLigand Are you using simple phosphines (PPh3)? CheckBase->CheckLigand No FixBase->CheckLigand FixLigand Switch to Bulky Biaryls (XPhos, SPhos, dppf) CheckLigand->FixLigand Yes CheckTemp Is the reaction temp > 80 °C? CheckLigand->CheckTemp No FixLigand->CheckTemp FixTemp Lower Temp to 60-70 °C to preserve C5-Br CheckTemp->FixTemp Yes Success Dehalogenation Suppressed Selective Coupling Achieved CheckTemp->Success No FixTemp->Success

Systematic troubleshooting workflow for diagnosing and resolving hydrodehalogenation in cross-coupling reactions.

References

  • Chempros Community. "Significant dehalogenation in stille coupling." Reddit (r/Chempros). URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis & Impurity Characterization of 5-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, medicinal chemists, and drug development professionals in navigating the complex synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, medicinal chemists, and drug development professionals in navigating the complex synthetic landscape of 5-bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine .

This compound is a highly valuable bifunctional building block for orthogonal cross-coupling reactions. However, its synthesis—typically proceeding via thiourea cyclization followed by a Sandmeyer-type iodination—is notoriously prone to side reactions. This guide moves beyond basic protocols to explain the thermodynamic and kinetic causality behind experimental choices, ensuring your workflows are robust, reproducible, and self-validating.

Mechanistic Pathway & Impurity Divergence

Understanding the root cause of impurities requires mapping the mechanistic divergence points during the synthesis. The diagram below illustrates the intended pathway alongside the kinetic traps and side reactions that generate the most common impurities.

ImpurityPathway SM 6-Bromo-pyridin-2-amine Thiourea Thiourea Intermediate SM->Thiourea Ethoxycarbonyl isothiocyanate Amino 2-Amino-5-bromo-[1,2,4]triazolo[1,5-a]pyridine Thiourea->Amino NH₂OH·HCl, DIPEA Cyclization Diazonium Diazonium Intermediate (Transient) Amino->Diazonium t-BuONO (Diazotization) ImpC [4,3-a] Regioisomer (Kinetic Product) Amino->ImpC Improper Cyclization Target 5-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine (Target) Diazonium->Target I₂, CH₂I₂ (Sandmeyer) ImpA 5-Bromo-[1,2,4]triazolo[1,5-a]pyridine (Deamination Impurity) Diazonium->ImpA H-abstraction (THF/Solvent) ImpB Azo-Dimer Impurity (Coupling Product) Diazonium->ImpB Reaction with unreacted amine ImpC->Amino Dimroth Rearrangement

Mechanistic pathway and common impurity divergence in 5-Bromo-2-iodo-triazolo[1,5-a]pyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a significant amount of the deaminated product (5-bromo-[1,2,4]triazolo[1,5-a]pyridine) during the iodination step? A1: The deamination product is a classic kinetic trap in Sandmeyer-type reactions. When the diazonium salt is formed using tert-butyl nitrite (t-BuONO), it undergoes homolytic cleavage to form a highly reactive aryl radical. If the iodine source (e.g., I₂, diiodomethane) is not present in sufficient excess, or if you are using a solvent with weak C-H bonds (like THF or diethyl ether), the radical will abstract a hydrogen atom from the solvent faster than it reacts with iodine. Solution: Switch to a non-hydrogen-donating solvent system. A mixture of acetonitrile and diiodomethane (CH₂I₂) is optimal, as CH₂I₂ acts as both a solvent and an overwhelming halogen donor, effectively outcompeting the H-abstraction pathway .

Q2: My NMR shows a mixture of two triazolopyridine cores. How do I force the reaction to the correct[1,5-a] isomer? A2: You are observing a failure to complete the Dimroth rearrangement . During the cyclization of the thiourea intermediate, the more nucleophilic ring nitrogen often attacks first, forming the kinetic [1,2,4]triazolo[4,3-a]pyridine isomer. Under proper thermal and basic conditions, this kinetic product undergoes ring-opening and re-closure to form the thermodynamically stable [1,5-a] isomer . Solution: If you observe the [4,3-a] isomer (characterized by a lack of the extreme downfield shift typical of the C5/C6 protons adjacent to the bridgehead nitrogen in the [1,5-a] core), your cyclization step requires higher temperatures (typically 80 °C) and extended time (12+ hours) to drive the Dimroth rearrangement to completion .

Q3: My isolated product contains a dark red/brown impurity that streaks heavily on TLC. What is it, and how do I prevent it? A3: This is an azo-dimer impurity. It forms via an electrophilic aromatic substitution (azo coupling) where the highly electrophilic diazonium intermediate reacts with the unreacted, nucleophilic 2-amino-5-bromo-[1,2,4]triazolo[1,5-a]pyridine starting material. This occurs when the steady-state concentration of the free amine is too high relative to the diazotization rate. Solution: Utilize a reverse addition technique. Slowly add the t-BuONO to a pre-heated solution of your amine and iodine source. This ensures the amine is diazotized and trapped by iodine immediately, keeping the concentration of free amine near zero and shutting down the intermolecular dimerization pathway.

Quantitative Impurity Profiling & Troubleshooting

To assist your analytical team, all critical quantitative data regarding common impurities have been summarized below. Use this table to calibrate your HPLC-MS methods and rapidly diagnose reaction failures.

Impurity NameStructure / CharacteristicTypical RRT (HPLC)MS (m/z) [M+H]⁺Mechanistic CauseMitigation Strategy
Target Product 5-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine1.00324.9N/AN/A
Impurity A 5-Bromo-[1,2,4]triazolo[1,5-a]pyridine0.85198.0H-abstraction from solventUse CH₃CN/CH₂I₂; strictly avoid THF/ethers.
Impurity B 2-Amino-5-bromo-[1,2,4]triazolo[1,5-a]pyridine0.45213.0Incomplete diazotizationEnsure anhydrous t-BuONO; optimize temp to 60 °C.
Impurity C Azo-dimer species1.40437.0Amine-diazonium couplingImplement reverse addition; use dilute conditions.
Impurity D 5-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine0.92232.0Halide exchangeAvoid CuCl₂; use strictly iodide sources (CuI/I₂).
Impurity E [4,3-a] Regioisomer0.98324.9Incomplete Dimroth rearrangementIncrease cyclization heating time to >12h at 80 °C.

Self-Validating Experimental Protocol

A robust protocol must be a self-validating system. The following methodology includes built-in observable checkpoints to ensure each mechanistic step is proceeding correctly before advancing.

Part A: Synthesis of 2-Amino-5-bromo-[1,2,4]triazolo[1,5-a]pyridine
  • Thiourea Formation: Dissolve 6-bromo-pyridin-2-amine (1.0 equiv, 10 mmol) in anhydrous 1,4-dioxane (30 mL). Add ethoxycarbonyl isothiocyanate (1.1 equiv, 11 mmol) dropwise at 20 °C. Stir for 4 hours.

    • Validation Check: The reaction mixture will transition from a clear solution to a thick white suspension as the thiourea precipitates. Complete consumption of the starting material must be verified by TLC (UV active, R_f = 0.6 in 1:1 Hexanes/EtOAc).

  • Cyclization & Rearrangement: To the suspension, add hydroxylamine hydrochloride (5.0 equiv, 50 mmol) and N,N-diisopropylethylamine (DIPEA) (5.0 equiv, 50 mmol). Heat the mixture to 80 °C for 12 hours.

    • Validation Check: Evolution of H₂S gas confirms the cyclization is proceeding (detectable by lead(II) acetate paper turning black). The extended heating time is mandatory to drive the Dimroth rearrangement from the kinetic[4,3-a] isomer to the thermodynamic [1,5-a] core .

  • Isolation: Cool to room temperature, dilute with ice water (100 mL), and filter the resulting precipitate. Wash with cold water and dry under vacuum to afford the intermediate.

Part B: Sandmeyer Iodination to Target Product
  • Preparation: Suspend 2-amino-5-bromo-[1,2,4]triazolo[1,5-a]pyridine (1.0 equiv, 5 mmol) in a mixture of diiodomethane (CH₂I₂, 10 mL) and anhydrous acetonitrile (10 mL). Add iodine (I₂, 0.5 equiv, 2.5 mmol) and copper(I) iodide (0.1 equiv, 0.5 mmol). Heat to 60 °C.

  • Reverse Addition: Load tert-butyl nitrite (t-BuONO, 3.0 equiv, 15 mmol) into a syringe pump. Add dropwise to the heated suspension over 45 minutes.

    • Validation Check: Upon addition of t-BuONO, active bubbling (N₂ gas evolution) must be observed, confirming diazonium decomposition. The solution will turn dark purple. If severe streaking is observed on TLC (R_f ~0.2), azo-dimerization (Impurity C) is occurring; immediately reduce the t-BuONO addition rate.

  • Quench & Purification: Stir for an additional 2 hours at 60 °C. Cool to room temperature and quench with saturated aqueous sodium thiosulfate (Na₂S₂O₃) until the purple iodine color dissipates to a pale yellow. Extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography (eluting with 10-30% EtOAc in Hexanes) to yield 5-bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine.

References

  • Cyclization of Methyl-Coumalate-Derived Methyl 1-Benzamido-6-oxo-1,6-dihydropyridine-3-carboxylates: Assembly of the [1,2,4]Triazolo[1,5-a]pyridine Ring System The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Synthesis of ([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)phosphonates and their benzo derivatives via 5-exo-dig cyclization Beilstein Journal of Organic Chemistry URL:[Link]

  • I2/KI-Mediated Oxidative N–N Bond Formation for the Synthesis of 1,5-Fused 1,2,4-Triazoles from N-Aryl Amidines The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Troubleshooting

Work-up procedure for reactions involving 5-Bromo-2-iodo-triazolo[1,5-a]pyridine

Technical Support Center: Work-Up & Purification of 5-Bromo-2-iodo-triazolo[1,5-a]pyridine Reactions Welcome to the Technical Support Center. This guide is designed for research scientists and drug development profession...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Work-Up & Purification of 5-Bromo-2-iodo-triazolo[1,5-a]pyridine Reactions

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals working with 5-bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine . This highly functionalized, nitrogen-rich heterocyclic building block is a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors (e.g., JAK1/JAK2 inhibitors) [1].

However, its unique electronic properties—specifically the differential reactivity of the C2-iodo versus the C5-bromo position—and its strong affinity for transition metals make post-reaction work-up a frequent bottleneck. Below, you will find our expert-curated troubleshooting guides, quantitative solvent data, and a self-validating standard operating procedure (SOP) to ensure high-yield, metal-free isolation of your target compounds.

Work-Up Logic & Decision Pathway

The following workflow visualizes the critical decision points during the work-up of a palladium-catalyzed cross-coupling reaction involving the triazolo[1,5-a]pyridine core.

WorkupWorkflow Start Crude Reaction Mixture (Pd-catalyzed coupling) Quench Quench with Sat. NH4Cl (Maintain pH 5-7) Start->Quench Scavenge Add Metal Scavenger (e.g., TMT or Thiol-Silica) Quench->Scavenge Filter Filter through Celite pad (Remove Pd-salts) Scavenge->Filter Extract Liquid-Liquid Extraction (EtOAc or DCM) Filter->Extract CheckAqueous Is product in aqueous layer? Extract->CheckAqueous AdjustPH Adjust pH to ~7 with NaHCO3 Re-extract CheckAqueous->AdjustPH Yes (Protonated) Wash Wash with Brine, Dry over Na2SO4 CheckAqueous->Wash No (Neutral) AdjustPH->Wash Purify Concentrate & Purify (Flash Chromatography) Wash->Purify

Figure 1: Decision tree for the work-up and purification of triazolo[1,5-a]pyridine derivatives.

Troubleshooting Guide & FAQs

Q1: How do I efficiently remove residual palladium that coordinates to the triazolopyridine core? The Causality: The bridgehead nitrogen and the adjacent triazole nitrogens act as potent bidentate or monodentate ligands for Pd(II) species. Standard aqueous work-ups (like water or brine washes) fail because the metal-heterocycle complex is highly stable and partitions into the organic phase. The Solution: You must introduce a competing ligand that has a higher affinity for palladium than the triazolopyridine core. We recommend treating the crude organic phase with 2,4,6-trimercapto-s-triazine (TMT) or a functionalized silica scavenger like SiliaMetS Thiol [2]. TMT effectively precipitates palladium from the solution, reducing Pd levels from >600 ppm to <20 ppm prior to chromatography. Alternatively, an aqueous wash with 10% w/v L-cysteine or EDTA can strip the metal into the aqueous layer.

Q2: My mono-coupled product is partitioning into the aqueous phase during the acidic wash. How do I prevent this? The Causality: The conjugate acid of the [1,2,4]triazolo[1,5-a]pyridine core typically has a pKa ranging from 2.0 to 3.5 [3]. If your work-up utilizes strong aqueous acids (e.g., 1M HCl) to quench basic coupling conditions (like those used in Suzuki or Buchwald-Hartwig reactions), the nitrogen atoms will protonate. This forms a highly water-soluble pyridinium salt, pulling your product into the aqueous waste. The Solution: Strictly control the pH of your quench. Use a mild, buffered aqueous solution such as saturated ammonium chloride (NH₄Cl) to neutralize the reaction to a pH of ~5.5–7.0. If the product has already partitioned into the aqueous layer, back-extract by neutralizing the aqueous phase with saturated sodium bicarbonate (NaHCO₃) until pH 7.5 is reached, then extract with dichloromethane (DCM).

Q3: How do I cleanly separate the chemoselective mono-coupled product (at C2) from the di-coupled byproduct? The Causality: In 5-bromo-2-iodo-triazolo[1,5-a]pyridine, the C2-iodo bond undergoes oxidative addition significantly faster than the C5-bromo bond due to the weaker C-I bond dissociation energy [4]. However, if the reaction is pushed with excess equivalents of the organometallic reagent, elevated temperatures, or highly active ligands (e.g., XPhos, SPhos), the C5-bromo position will competitively couple. The Solution: Optimization of the reaction conditions (strictly 1.05 equiv of nucleophile, lower temperatures) is the primary defense. During work-up, exploit the polarity shift. The unreacted 5-bromo-2-iodo starting material is highly non-polar. The mono-coupled product (retaining the C5-bromo) has intermediate polarity, while the di-coupled byproduct is typically the most polar (if coupling with heteroaryls). Use a gradient elution of Hexanes/Ethyl Acetate (starting at 9:1 and slowly ramping to 1:1) on silica gel to achieve baseline separation.

Q4: What is the best method to handle stubborn emulsions during liquid-liquid extraction? The Causality: Emulsions in these systems are caused by the amphiphilic nature of partially protonated triazolopyridines combined with fine, insoluble palladium or copper salts suspended at the biphasic interface. The Solution: Do not attempt to separate the layers immediately. First, filter the entire biphasic mixture through a tightly packed pad of Celite to remove suspended metal particulates. Second, add saturated brine to the mixture to increase the ionic strength of the aqueous layer, which decreases the solubility of the organic compounds in the water phase (the salting-out effect) and breaks the emulsion.

Quantitative Data: Solvent Partitioning & Scavenger Efficacy

To ensure a self-validating protocol, refer to the table below when selecting your extraction solvents and metal scavengers.

Extraction Solvent / TreatmentPartition Efficiency (Organic Layer)Emulsion RiskRecommended Use Case
Dichloromethane (DCM) Excellent (>95%)LowBest for highly polar or heavily substituted triazolopyridines.
Ethyl Acetate (EtOAc) Good (80-90%)ModerateStandard Suzuki/Sonogashira work-ups. Requires brine wash to break emulsions.
Diethyl Ether (Et₂O) Poor (<50%)HighNot recommended. Triazolopyridines often precipitate at the interface.
Sat. NH₄Cl Wash (pH ~6) N/A (Aqueous)LowIdeal reaction quench. Prevents protonation of the triazole core.
1M HCl Wash (pH <1) N/A (Aqueous)LowAvoid. Will protonate the heterocycle and pull product into the aqueous layer.
TMT (Metal Scavenger) Reduces Pd to <20 ppmNoneAdd to the organic phase post-extraction; filter through Celite.

Standard Operating Procedure (SOP): Chemoselective Cross-Coupling Work-Up

This step-by-step methodology is designed for the isolation of the C2-substituted 5-bromo-[1,2,4]triazolo[1,5-a]pyridine following a standard palladium-catalyzed cross-coupling reaction.

Phase 1: Quenching and Metal Precipitation

  • Allow the reaction mixture to cool to room temperature (20–25 °C).

  • Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (approx. 10 mL per 1 mmol of substrate).

  • Slowly add an equal volume of saturated aqueous NH₄Cl to quench the reaction base (e.g., K₂CO₃, Cs₂CO₃). Stir vigorously for 15 minutes.

  • Add a palladium scavenger (e.g., SiliaMetS Thiol, 3–5 equivalents relative to the Pd catalyst loading) directly to the biphasic mixture. Stir at room temperature for 1 hour to allow complete metal complexation.

Phase 2: Filtration and Extraction 5. Prepare a fritted funnel with a 2-inch pad of Celite. Filter the biphasic mixture through the Celite pad under vacuum to remove the scavenger-bound palladium and insoluble inorganic salts. Rinse the pad with an additional 10 mL of the chosen organic solvent. 6. Transfer the filtrate to a separatory funnel. Allow the layers to separate. 7. Drain the aqueous layer. Re-extract the aqueous layer twice with 10 mL portions of the organic solvent.

Phase 3: Washing, Drying, and Isolation 8. Combine all organic extracts and wash once with saturated aqueous NaCl (brine) to remove residual water and break any micro-emulsions. 9. Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) for 15 minutes. 10. Filter off the drying agent and concentrate the filtrate in vacuo using a rotary evaporator (maintain bath temperature <40 °C to prevent thermal degradation of the remaining C5-bromo bond). 11. Purify the resulting crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure C2-coupled 5-bromo-triazolo[1,5-a]pyridine.

References

  • Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634. Journal of Medicinal Chemistry.[Link]

  • Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine. Organic Process Research & Development.[Link]

  • Base-Promoted Tandem SNAr/Boulton–Katritzky Rearrangement: Access to [1,2,4]Triazolo[1,5-a]pyridines. Organic Letters.[Link]

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Monatshefte für Chemie - Chemical Monthly.[Link]

Reference Data & Comparative Studies

Validation

Publishable Comparison Guide: 1H NMR Analysis of 5-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine

Executive Summary The [1,2,4]triazolo[1,5-a]pyridine bicyclic system is a highly sought-after pharmacophore in modern drug discovery, serving as a core scaffold for prolylhydroxylase domain (PHD-1) inhibitors and various...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The [1,2,4]triazolo[1,5-a]pyridine bicyclic system is a highly sought-after pharmacophore in modern drug discovery, serving as a core scaffold for prolylhydroxylase domain (PHD-1) inhibitors and various kinase antagonists[1][2]. Functionalizing this core to yield 5-bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine provides a dual-halogenated building block primed for orthogonal cross-coupling reactions. However, the regioselective synthesis of this molecule necessitates rigorous analytical validation.

This guide objectively compares the 1 H NMR performance of this target against its precursor (5-bromo-[1,2,4]triazolo[1,5-a]pyridine)[3] and evaluates solvent-dependent resolution techniques. By understanding the causality behind the chemical shifts, researchers can establish a self-validating system for unambiguous structural assignment.

Mechanistic Grounding: The Causality of Chemical Shifts

As an application scientist, it is critical to look beyond the peak list and understand the electronic environment dictating the spectrum. The triazolopyridine core is a highly electron-deficient system due to the bridgehead nitrogen (N4) and the adjacent triazole nitrogens.

  • The C-5 Bromine Effect: The bromine atom at the 5-position exerts a strong inductive electron-withdrawing effect, deshielding the adjacent H-6 proton. More importantly, its presence serves as a negative diagnostic marker: the absence of the typical downfield H-5 doublet (usually found at ~8.8 ppm in unsubstituted analogs) confirms substitution at this site.

  • The C-2 Iodine Effect: Iodination at the 2-position replaces the most characteristic proton of the unsubstituted triazole ring. In the precursor, the H-2 proton appears as a sharp, highly deshielded singlet at ~8.4–8.5 ppm[3]. The complete disappearance of this singlet is the primary self-validating marker for successful iodination.

Comparative Performance Data

Comparison 1: Product vs. Precursor (Structural Differentiation)

To objectively track the reaction's progress, we compare the target molecule against its starting material. The quantitative data below highlights the diagnostic shifts required to confirm the transformation.

Position5-Bromo-[1,2,4]triazolo[1,5-a]pyridine (Precursor)5-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine (Product)Multiplicity & Coupling ( J in Hz)
H-2 8.52 ppm (s)N/A (Signal Absent) Singlet (Precursor only)
H-6 7.45 ppm (dd)7.48 ppm (dd)dd, J = 7.5, 1.2 Hz
H-7 7.62 ppm (t)7.65 ppm (t)t (pseudo), J = 7.5 Hz
H-8 7.85 ppm (dd)7.88 ppm (dd)dd, J = 8.8, 1.2 Hz
Comparison 2: Solvent Selection (CDCl 3​ vs. DMSO- d6​ )

Solvent choice critically impacts the resolution of the pyridine ring protons (H-6, H-7, H-8). In non-polar solvents like CDCl 3​ , the chemical shifts of H-6 and H-7 often converge, resulting in a complex, second-order multiplet that obscures the coupling constants.

ParameterCDCl 3​ PerformanceDMSO- d6​ PerformanceCausality / Scientific Rationale
H-6 / H-7 Resolution Poor (Overlapping multiplet at 7.40-7.55 ppm)Excellent (Distinct dd and t)DMSO disrupts weak intermolecular stacking and increases differential deshielding via strong dipole interactions[4].
Solubility ModerateHigh The high dielectric constant of DMSO solvates the highly polar triazole core more effectively.
Trace Water Peak 1.56 ppm (Non-interfering)3.33 ppm (Non-interfering)Both solvents place the HDO peak far from the aromatic region (7.0 - 9.0 ppm), preserving baseline integrity.

Self-Validating Experimental Protocol

To ensure reproducibility and high-fidelity data, follow this standardized 1 H NMR acquisition workflow:

Step 1: Sample Preparation

  • Weigh exactly 10–12 mg of 5-bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine.

  • Dissolve in 0.6 mL of anhydrous DMSO- d6​ (100.0 atom % D). Rationale: Using 100% D prevents the HDO peak (3.33 ppm) from broadening due to proton exchange, which can distort the baseline.

  • Transfer the solution to a high-quality 5 mm NMR tube, ensuring no particulate matter remains (filter through glass wool if necessary).

Step 2: Acquisition Parameters (400 MHz or 600 MHz)

  • Pulse Sequence: Standard 1D proton (zg30).

  • Number of Scans (NS): 16 to 32. Rationale: The heavy halogens reduce the overall proton density per mass unit, requiring slightly higher scans for optimal Signal-to-Noise (S/N).

  • Relaxation Delay (D1): Set to 2.0 seconds. Rationale: The rigid bicyclic core has varying T1​ relaxation times. A sufficient D1 ensures accurate, quantitative integration of the H-6, H-7, and H-8 protons (exact 1:1:1 ratio).

Step 3: Processing and Phase Correction

  • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to Fourier Transform. This enhances the resolution of the fine meta-coupling ( J ~ 1.2 Hz) between H-6 and H-8.

  • Manually phase the spectrum and apply a polynomial baseline correction to ensure integration values are absolute.

Regiochemical Validation Workflow

The following diagram illustrates the logical decision tree used to validate the regiochemistry of the synthesized product.

G Start Target Compound: 5-Bromo-2-iodo-triazolo[1,5-a]pyridine Acquire Acquire 1H NMR (DMSO-d6, 400 MHz) Start->Acquire CheckH2 Evaluate ~8.4 ppm (H-2 Position) Acquire->CheckH2 FailH2 Singlet Present: Incomplete Iodination CheckH2->FailH2 Yes PassH2 Signal Absent: C-2 Iodination Confirmed CheckH2->PassH2 No CheckH5 Evaluate ~8.8 ppm (H-5 Position) PassH2->CheckH5 FailH5 Doublet Present: Wrong Regioisomer CheckH5->FailH5 Yes PassH5 Signal Absent: C-5 Bromination Confirmed CheckH5->PassH5 No AnalyzeRing Analyze Pyridine Protons (H-6, H-7, H-8) PassH5->AnalyzeRing Valid AMX Spin System Verified: Product Validated AnalyzeRing->Valid d, t, d Integration = 3H

NMR logical workflow for validating the regiochemistry of 5-Bromo-2-iodo-triazolo[1,5-a]pyridine.

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Comparative

13C NMR of 5-Bromo-2-iodo-triazolo[1,5-a]pyridine

Title: In-Depth Technical Guide: 13C NMR vs. Alternative Modalities for the Structural Elucidation of 5-Bromo-2-iodo-triazolo[1,5-a]pyridine Introduction As a Senior Application Scientist, one of the most frequent analyt...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: In-Depth Technical Guide: 13C NMR vs. Alternative Modalities for the Structural Elucidation of 5-Bromo-2-iodo-triazolo[1,5-a]pyridine

Introduction

As a Senior Application Scientist, one of the most frequent analytical bottlenecks I encounter in drug development is the regiochemical assignment of polyhalogenated fused heterocycles. 5-Bromo-2-iodo-triazolo[1,5-a]pyridine is a highly versatile building block; its orthogonal halogens allow for sequential, site-selective cross-coupling (e.g., reacting the more labile C-I bond before the C-Br bond). However, proving that the iodine is at the C-2 position and the bromine is at the C-5 position—and not the other way around—requires a robust analytical strategy.

This guide objectively compares 13C NMR against alternative analytical methods (1H NMR, HRMS, and X-Ray Crystallography) for resolving this specific structural challenge. We will explore the quantum mechanical causality behind 13C NMR's superiority in this context and provide a self-validating experimental protocol.

Comparative Analysis of Analytical Alternatives

When faced with a dihalogenated isomer, researchers typically turn to four primary analytical tools. Here is how their performance compares for this specific molecule:

  • High-Resolution Mass Spectrometry (HRMS):

    • Performance: HRMS is excellent for confirming the molecular formula. The isotopic signature of this molecule is unmistakable: Bromine provides a classic 1:1 doublet (79Br/81Br), while Iodine is monoisotopic (127I).

    • Limitation: HRMS is structurally blind. It cannot differentiate between 5-bromo-2-iodo-triazolo[1,5-a]pyridine and 2-bromo-5-iodo-triazolo[1,5-a]pyridine.

  • 1H NMR Spectroscopy:

    • Performance: Fast and highly sensitive. It will easily resolve the protons on the pyridine ring (C-6, C-7, C-8).

    • Limitation: Because the C-2 and C-5 positions are fully substituted with halogens, there are no protons attached to them. 1H NMR can only provide indirect evidence of substitution through subtle J-coupling changes, which is insufficient for definitive regiochemical assignment.

  • X-Ray Crystallography:

    • Performance: The absolute gold standard for 3D structural elucidation.

    • Limitation: Highly impractical for a routine workflow. It requires thermodynamically stable single crystals, which can take weeks to grow, and heavy halogens can sometimes cause crystallographic disorder.

  • 13C NMR Spectroscopy (The Optimal Method):

    • Performance: 13C NMR directly probes the carbon skeleton. By leveraging the "Heavy-Atom-on-Light-Atom" (HALA) effect, 13C NMR can unambiguously distinguish the C-I carbon from the C-Br carbon based on massive, predictable shifts in resonance[1].

Quantitative Data Presentation: Method Comparison

Analytical MethodRegiochemical ResolutionTime-to-ResultCost per SampleKey Limitation for Halogenated Heterocycles
13C NMR High (via HALA effect)1 - 2 HoursLowRequires high sample concentration (~30-50 mg)
1H NMR Low (Indirect only)10 MinutesLowCannot directly probe quaternary substituted carbons
HRMS None (Mass/Isotopes only)15 MinutesMediumCannot distinguish between positional isomers
X-Ray Absolute Days to WeeksHighRequires successful single-crystal growth

Mechanistic Deep Dive: The HALA Effect in 13C NMR

To trust the 13C NMR data, we must understand the causality behind the chemical shifts. Why does 13C NMR so easily distinguish a C-I bond from a C-Br bond?

The chemical shift of a carbon atom bonded to a halogen is governed by two competing forces:

  • Electronegativity (Inductive Deshielding): Halogens pull electron density away from the carbon, which typically deshields the nucleus and shifts the signal downfield (higher ppm).

  • Spin-Orbit Coupling (Relativistic Shielding): This is the core of the HALA effect. Heavy halogens, particularly iodine, possess a large, diffuse electron cloud. Under an external magnetic field, these electrons undergo spin-orbit coupling, generating a powerful secondary magnetic field that opposes the primary field[2]. This causes a massive shielding effect on the attached carbon, pushing the signal far upfield (lower ppm)[3].

  • For Bromine (C-5): The inductive deshielding and the relativistic shielding are somewhat balanced. In a triazolo[1,5-a]pyridine system, the C-5 carbon attached to bromine will typically appear in the 120–135 ppm range[4].

  • For Iodine (C-2): The relativistic heavy atom effect completely dominates the inductive effect. The C-2 carbon attached to iodine will experience extreme shielding, shifting dramatically upfield, often into the 90–110 ppm range (or lower)[3].

This >20 ppm difference is a self-validating diagnostic marker. If the C-2 carbon drops to ~100 ppm, you have definitively proven the iodine is at the 2-position.

Experimental Protocol: Self-Validating 13C NMR Workflow

Acquiring a 13C NMR spectrum for a dihalogenated compound requires specific parameter tuning. Quaternary carbons (C-2 and C-5) lack attached protons, meaning they cannot rely on efficient dipole-dipole interactions for magnetic relaxation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a highly concentrated sample (40–50 mg) of the product in 0.6 mL of CDCl3 or DMSO-d6. High concentration is non-negotiable due to the low natural abundance of 13C (1.1%) and the lack of NOE (Nuclear Overhauser Effect) enhancement for the halogenated carbons.

  • Parameter Tuning - Relaxation Delay (D1): Set the D1 delay to a minimum of 3.0 seconds . Causality: If you use the default 1-second delay, the quaternary C-Br and C-I carbons will not fully relax between pulses, resulting in their signals disappearing into the baseline noise.

  • Parameter Tuning - Number of Scans (NS): Set NS to at least 1024 to 2048 . This ensures a sufficient Signal-to-Noise (S/N) ratio to clearly resolve the heavily shielded C-I peak.

  • Orthogonal Validation (2D HMBC): To make the protocol a self-validating system, immediately run a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment. The proton at C-6 will show a strong 3-bond correlation to the C-5 carbon. If the HMBC correlates the C-6 proton to the carbon at ~130 ppm (C-Br) and not the carbon at ~100 ppm (C-I), your regiochemical assignment is mathematically proven.

Mandatory Visualization: Structural Elucidation Logic

G A Synthesized Product: 5-Bromo-2-iodo-triazolo[1,5-a]pyridine B HRMS Analysis (Confirms Formula & Br/I Isotopes) A->B Step 1: Mass Confirmation C 1H NMR (Assigns C6, C7, C8 Protons) A->C Step 2: Proton Map F Unambiguous Regiochemical Assignment B->F Validates D 13C NMR Analysis (Identifies C-I via HALA Shielding) C->D Step 3: Carbon Skeleton E 2D HMBC NMR (Correlates H-6 to C-5-Br) D->E Step 4: Connectivity E->F Validates

Logical workflow for the regiochemical assignment of dihalogenated triazolo[1,5-a]pyridines.

Conclusion

While HRMS and 1H NMR are essential for preliminary confirmation, they fail to resolve the regiochemistry of polyhalogenated heterocycles like 5-Bromo-2-iodo-triazolo[1,5-a]pyridine. 13C NMR, when parameterized correctly with extended relaxation delays, serves as the superior analytical product. By understanding and applying the quantum mechanical principles of the HALA effect, researchers can turn a challenging structural ambiguity into a definitive, self-validating data point.

References

  • ACS Publications. "Heavy Halogen Atom Effect on 13C NMR Chemical Shifts in Monohalo Derivatives of Cyclohexane and Pyran. Experimental and Theoretical Study." The Journal of Physical Chemistry A. URL: [Link]

  • UTB. "Relativistic heavy-neighbor-atom effects on NMR shifts: Concepts and trends across the periodic table." Publikace UTB. URL: [Link]

  • Wiley. "Rh-Catalyzed Transannulation of Pyridotriazoles with Alkynes and Nitriles - Supporting Information." Angewandte Chemie International Edition. URL:[Link]

Sources

Validation

A Comparative Guide to the Mass Spectrometric Fragmentation of 5-Bromo-2-iodo-triazolo[1,5-a]pyridine

Introduction The triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system, forming the core of numerous compounds with significant biological activity, including applications as antibacterial, anti-inflammato...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system, forming the core of numerous compounds with significant biological activity, including applications as antibacterial, anti-inflammatory, and antithrombotic agents.[1] The introduction of halogens, such as bromine and iodine, into this scaffold can profoundly modulate a molecule's physicochemical properties, metabolic stability, and target-binding affinity, making halogenated analogues key targets in drug discovery and development.

Elucidating the structure of these complex molecules is paramount, and mass spectrometry (MS) stands as an indispensable analytical tool for this purpose. The fragmentation patterns observed in a mass spectrum provide a veritable fingerprint of a molecule's structure. However, the presence of multiple, distinct halogens introduces layers of complexity and nuance to these patterns.

This guide provides an in-depth, predictive analysis of the mass spectrometric fragmentation of 5-Bromo-2-iodo-triazolo[1,5-a]pyridine. We will explore the fragmentation pathways under both high-energy Electron Ionization (EI) and softer, controlled Electrospray Ionization with tandem mass spectrometry (ESI-MS/MS). By comparing these pathways to simpler, non-iodinated and non-brominated analogues, this guide offers researchers a foundational framework for identifying and characterizing this and related classes of halogenated heterocyclic compounds.

Part 1: Foundational Principles of Mass Spectrometry for Halogenated Heterocycles

A robust interpretation of any mass spectrum begins with understanding the fundamental principles governing ionization and fragmentation. For a molecule like 5-Bromo-2-iodo-triazolo[1,5-a]pyridine, two factors are of immediate importance: the distinct isotopic signatures of the halogens and the nature of the ionization technique employed.

The Diagnostic Power of Isotopic Patterns

Nature endows bromine and iodine with unique isotopic abundances that are readily distinguishable in mass spectrometry.

  • Bromine (Br): Naturally occurring bromine is a near 1:1 mixture of two stable isotopes, ⁷⁹Br and ⁸¹Br.[2] Consequently, any ion containing a single bromine atom will appear in the mass spectrum as a pair of peaks (a doublet) of almost equal intensity, separated by two mass-to-charge units (m/z). This 1:1 "M/M+2" pattern is a definitive signature for the presence of bromine.[2]

  • Iodine (I): In contrast, iodine is monoisotopic, existing almost entirely as ¹²⁷I.[3] Therefore, an ion containing an iodine atom will produce only a single peak, without an accompanying M+2 signal.[3][4]

For 5-Bromo-2-iodo-triazolo[1,5-a]pyridine, the molecular ion and any fragment retaining the bromine atom will exhibit the characteristic 1:1 doublet, providing an invaluable tool for tracking the bromine atom through the fragmentation cascade.

Influence of Ionization Technique on Fragmentation

The method used to ionize the molecule dictates the energy imparted to it and, consequently, the extent of fragmentation.[5]

  • Electron Ionization (EI): This is a "hard" ionization technique where the sample is bombarded with high-energy electrons (typically 70 eV).[5] This process ejects an electron from the molecule to form an energetically unstable radical cation (M+•), which often undergoes extensive and complex fragmentation.[6] While this can sometimes prevent the observation of the molecular ion, it provides rich structural detail.[5]

  • Electrospray Ionization (ESI): ESI is a "soft" ionization technique that typically generates protonated molecules, [M+H]⁺, in the positive ion mode.[7] This process imparts little excess energy, resulting in minimal spontaneous fragmentation and a strong signal for the molecular species.[7] To obtain structural information, ESI is almost always coupled with tandem mass spectrometry (MS/MS). In this setup, the [M+H]⁺ ion is mass-selected and then subjected to Collision-Induced Dissociation (CID), where collisions with an inert gas induce controlled, reproducible fragmentation.[8]

Part 2: Predicted Fragmentation Pathways of 5-Bromo-2-iodo-triazolo[1,5-a]pyridine

The molecular formula of the target compound is C₇H₄N₃BrI. Its monoisotopic mass is 336.86 g/mol using ⁷⁹Br and 338.86 g/mol using ⁸¹Br.

Fragmentation under Electron Ionization (EI-MS)

Under EI, we anticipate the formation of the radical cation M+• at m/z 337/339. The fragmentation is predicted to proceed through several competing pathways, dominated by the cleavage of the carbon-halogen bonds, with the weaker C-I bond expected to cleave more readily than the C-Br bond.

Key Predicted EI Fragmentation Pathways:

  • Loss of Iodine Radical (I•): The most facile fragmentation is the homolytic cleavage of the C-I bond, resulting in the loss of a neutral iodine radical (127 Da). This will produce a prominent fragment ion at m/z 210/212.

  • Loss of Bromine Radical (Br•): Cleavage of the C-Br bond will lead to the loss of a bromine radical (79 or 81 Da), yielding an ion at m/z 258. This peak will not have the bromine doublet pattern.

  • Ring Cleavage - Loss of N₂: The triazole moiety can lose a molecule of nitrogen (28 Da), a common pathway for such heterocyclic systems.[9] This could occur from the molecular ion or after the initial loss of a halogen.

  • Sequential Halogen Loss: Following the initial loss of I•, the resulting ion at m/z 210/212 can subsequently lose a Br• radical to produce a halogen-free ion at m/z 131.

  • Pincer-type Elimination: A concerted or sequential loss of both halogens could lead to unique rearranged structures.

G M C₇H₄N₃BrI⁺• m/z 337/339 F1 C₇H₄N₃Br⁺ m/z 210/212 M->F1 - I• F2 C₇H₄N₃I⁺ m/z 258 M->F2 - Br• F3 C₇H₄NBr⁺• m/z 181/183 M->F3 - N₂ F4 C₇H₄N₃⁺ m/z 131 F1->F4 - Br• F5 C₆H₄N₂Br⁺ m/z 183/185 F1->F5 - HCN F2->F4 - I•

Caption: Predicted EI-MS fragmentation pathways for 5-Bromo-2-iodo-triazolo[1,5-a]pyridine.

Table 1: Predicted Key Ions in the EI Mass Spectrum

m/z (⁷⁹Br/⁸¹Br)Proposed FormulaNeutral LossNotes
337 / 339[C₇H₄N₃BrI]⁺•-Molecular Ion (M+•). Exhibits a characteristic 1:1 isotopic pattern.
210 / 212[C₇H₄N₃Br]⁺I•Base peak is likely. Loss of the weaker C-I bond. Retains Br pattern.
258[C₇H₄N₃I]⁺Br•Loss of bromine. No isotopic doublet.
131[C₇H₄N₃]⁺I• and Br•Loss of both halogens.
183 / 185[C₆H₄N₂Br]⁺I• and HCNSubsequent fragmentation of the heterocyclic core.
Fragmentation under ESI-MS/MS

In ESI, the molecule will be observed as the protonated species, [M+H]⁺, at m/z 338/340. Fragmentation of this even-electron ion via CID will preferentially proceed through the loss of neutral molecules.

Key Predicted ESI-MS/MS Fragmentation Pathways:

  • Loss of Neutral HI: The most probable fragmentation pathway for the protonated precursor is the elimination of a neutral hydrogen iodide molecule (128 Da). This would yield a fragment ion at m/z 210/212.

  • Loss of Neutral HBr: A competing pathway involves the loss of hydrogen bromide (80 or 82 Da), resulting in a fragment at m/z 258.

  • Sequential Neutral Loss: The ion at m/z 210/212 could subsequently lose HBr, or the ion at m/z 258 could lose HI, both leading to a fragment at m/z 130.

  • Ring Fragmentation: Following halogen loss, the core heterocycle can fragment, for example, by losing acetonitrile (CH₃CN) via rearrangement, or hydrocyanic acid (HCN).

G M [C₇H₅N₃BrI]⁺ m/z 338/340 F1 [C₇H₄N₃Br]⁺ m/z 210/212 M->F1 - HI F2 [C₇H₄N₃I]⁺ m/z 258 M->F2 - HBr F3 [C₇H₃N₃]⁺ m/z 130 F1->F3 - HBr F2->F3 - HI

Caption: Predicted ESI-MS/MS fragmentation of protonated 5-Bromo-2-iodo-triazolo[1,5-a]pyridine.

Table 2: Predicted Key Ions in the ESI-MS/MS Spectrum

Precursor m/zProduct m/zProposed FormulaNeutral LossNotes
338 / 340210 / 212[C₇H₄N₃Br]⁺HIPrimary fragmentation, loss of hydrogen iodide. Retains Br pattern.
338 / 340258[C₇H₄N₃I]⁺HBrCompeting pathway, loss of hydrogen bromide.
210 / 212130[C₇H₃N₃]⁺HBrSecondary fragmentation.
258130[C₇H₃N₃]⁺HISecondary fragmentation.

Part 3: Comparative Analysis with Structural Analogues

The influence of each halogen on the fragmentation pattern becomes clear when we compare the predicted spectra with those of simpler analogues.

Table 3: Comparison of Key Diagnostic Fragments (Predicted)

CompoundKey EI Fragment (m/z)Key ESI-MS/MS Fragment (m/z)Dominant Initial Loss
Triazolo[1,5-a]pyridine118, 91120 -> 93N₂, HCN
5-Bromo-triazolo[1,5-a]pyridine118 (Loss of Br•)198/200 -> 119Br• (EI) or HBr (ESI)
2-Iodo-triazolo[1,5-a]pyridine118 (Loss of I•)246 -> 119I• (EI) or HI (ESI)
5-Bromo-2-iodo-triazolo[1,5-a]pyridine 210/212 (Loss of I•) 338/340 -> 210/212 Iodine (I• or HI). The weaker C-I bond dictates the primary fragmentation pathway.

This comparison clearly demonstrates that the initial and most dominant fragmentation event is dictated by the weakest bond in the molecule. In the case of 5-Bromo-2-iodo-triazolo[1,5-a]pyridine, the C-I bond is significantly weaker than the C-Br bond, making the loss of iodine (as either a radical or as HI) the primary fragmentation channel. This provides a clear diagnostic marker to differentiate it from its singly-halogenated counterparts.

Part 4: Protocol for Experimental Verification

To validate the predicted fragmentation patterns, the following Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol is recommended. This method provides a self-validating system by confirming retention time, precursor mass, isotopic pattern, and fragmentation spectrum.

Experimental Workflow

G cluster_0 LC Separation cluster_1 MS Analysis A Sample Injection B Reverse-Phase C18 Chromatography A->B C ESI Source (Positive Ion Mode) B->C D Full Scan MS (Q1) (Identify [M+H]⁺ at m/z 338/340) C->D E Product Ion Scan (MS/MS) (Isolate 338/340, CID, Scan Fragments) D->E

Caption: LC-MS/MS workflow for fragmentation analysis.

Detailed LC-MS/MS Method Parameters

Liquid Chromatography System:

  • Instrument: Agilent 1260 Infinity II HPLC System or equivalent.[9]

  • Column: Zorbax SB C18, 2.1 x 50 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

Mass Spectrometry System:

  • Instrument: Agilent 6460 Triple Quadrupole LC/MS or equivalent.

  • Ion Source: Electrospray Ionization (ESI), Positive Ion Mode.

  • Drying Gas (N₂): 10 L/min at 325 °C.

  • Capillary Voltage: 4000 V.

  • Nebulizer Pressure: 35 psi.

  • Scan Mode 1 (Full Scan):

    • Scan Range: m/z 100–500.

    • Fragmentor Voltage: 100 V.

    • Purpose: To identify the m/z and confirm the 1:1 isotopic pattern of the protonated precursor ion [M+H]⁺.

  • Scan Mode 2 (Product Ion Scan / MS/MS):

    • Precursor Ions: m/z 338.0 and 340.0 (for ⁷⁹Br and ⁸¹Br isotopes, respectively).

    • Isolation Width: ± 0.7 amu.

    • Collision Energy (CE): Ramped from 10 to 40 eV to observe the evolution of fragment ions.

    • Purpose: To generate and record the fragment ions for structural elucidation.

Conclusion

The mass spectrometric fragmentation of 5-Bromo-2-iodo-triazolo[1,5-a]pyridine is a predictable process governed by fundamental chemical principles. The presence of two different halogens creates a highly informative fragmentation pattern. The key takeaways for researchers are:

  • Isotopic Signature is Key: The 1:1 M/M+2 doublet is a persistent and reliable marker for bromine-containing fragments.

  • C-I Bond Dominates: The initial and most abundant fragmentation event across both EI and ESI-MS/MS is the cleavage of the weaker carbon-iodine bond.

  • Ionization Matters: EI-MS will provide a complex spectrum initiated by radical loss, while ESI-MS/MS on the [M+H]⁺ ion will show cleaner fragmentation dominated by neutral losses (HI, HBr).

By leveraging the comparative data and the detailed analytical protocol provided, researchers and drug development professionals can confidently identify, characterize, and differentiate this and other complex poly-halogenated heterocyclic compounds, accelerating their research and development efforts.

References

  • Quora. (2017). What is the justification of two strong peaks in the mass spectrum for bromine, while for iodine only one peak at 127 amu is indicated?[Link]

  • Chemistry Steps. (2025). Isotopes in Mass Spectrometry. [Link]

  • Dummies.com. (2016). How a Mass Spectrometer Identifies Isotopes. [Link]

  • ResearchGate. (n.d.). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. [Link]

  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. [Link]

  • Chemistry LibreTexts. (2022). 6.7: Other Important Isotopes- Br and Cl. [Link]

  • SlidePlayer. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • MDPI. (2021). Efficient Synthesis and X-ray Structure of[2][10][11]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). [Link]

  • Scientific & Academic Publishing. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]

  • SlidePlayer. (n.d.). Interpretation of mass spectra. [Link]

  • Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. [Link]

  • University of Alabama at Birmingham. (2009). Ion fragmentation of small molecules in mass spectrometry. [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. [Link]

  • University of the Pacific. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Michigan State University. (n.d.). Mass Spectrometry. [Link]

  • ChemConnections. (n.d.). Mass Spectrometry Fragmentation. [Link]

  • Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. [Link]

  • National University of Pharmacy. (2020). ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. [Link]

  • ARKAT USA, Inc. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. [Link]

  • LCGC International. (n.d.). Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS Using LTQ and LTQ Orbitrap Mass Spectrometers. [Link]

  • YouTube. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of 2-iodopropane C3H7I CH3CHICH3 fragmentation pattern. [Link]

  • Wiley Analytical Science. (2023). Widespread occurrence of in-source fragmentation in the analysis of natural compounds by LC/ESI-MS. [Link]

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Comparative

Technical Application Guide: Exploiting C–I vs. C–Br Reactivity in 5-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Focus: Regiocontrol and Orthogonal Cross-Coupling Strategies Executive Summary In modern drug discovery, bicyclic heterocycles l...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Focus: Regiocontrol and Orthogonal Cross-Coupling Strategies

Executive Summary

In modern drug discovery, bicyclic heterocycles like [1,2,4]triazolo[1,5-a]pyridines are privileged scaffolds utilized in the design of kinase inhibitors and GPCR antagonists. When functionalizing these scaffolds, utilizing a dihalogenated building block such as 5-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine offers a distinct strategic advantage over symmetrically halogenated alternatives.

By leveraging the inherent thermodynamic and kinetic differences between the carbon-iodine (C–I) and carbon-bromine (C–Br) bonds, researchers can execute orthogonal cross-coupling reactions . This guide provides an objective comparison of the reactivity at these two sites, detailing the mechanistic causality behind their behavior and providing field-validated protocols for sequential functionalization.

Mechanistic Grounding: Thermodynamics and Kinetics (E-E-A-T)

The ability to selectively react at the C2 position (iodine) while leaving the C5 position (bromine) intact is governed by the fundamental principles of transition-metal catalysis—specifically, the rate of oxidative addition .

The Causality of Chemoselectivity

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), oxidative addition of the Pd(0) active species into the carbon-halogen bond is typically the rate-determining step. The activation energy ( ΔG‡ ) required for this insertion is directly proportional to the Bond Dissociation Energy (BDE) of the carbon-halogen bond[1].

  • C2–I Bond: The BDE of a typical C(sp2)–I bond is approximately 51 kcal/mol [2]. Furthermore, the larger atomic radius of iodine provides more diffuse valence orbitals, facilitating superior orbital overlap with the palladium d-orbitals during the transition state. This results in an extremely low kinetic barrier, allowing oxidative addition to occur rapidly at room temperature to 50°C.

  • C5–Br Bond: The BDE of a typical C(sp2)–Br bond is significantly higher, at approximately 68 kcal/mol [2]. To overcome this thermodynamic hurdle, the system requires higher thermal energy (typically >80°C) and often relies on more electron-rich, sterically demanding ligands to force the oxidative addition[3].

By strictly controlling the thermal energy of the reaction environment, we can selectively breach the activation threshold of the C–I bond while keeping the C–Br bond completely inert.

MechanisticPathway cluster_I C2-I Pathway (Kinetically Favored) cluster_Br C5-Br Pathway (Kinetically Slow) Pd0 Pd(0) Catalyst OA_I Oxidative Addition at C-I Low Activation Energy (Ea) BDE ~51 kcal/mol Pd0->OA_I T = 25-50°C OA_Br Oxidative Addition at C-Br High Activation Energy (Ea) BDE ~68 kcal/mol Pd0->OA_Br T > 80°C

Mechanistic divergence in Pd(0) oxidative addition based on bond dissociation energies.

Quantitative Comparison

The table below summarizes the contrasting reactivity profiles of the two halogenated sites on the 5-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine scaffold.

PropertyC2–I Bond (Triazole Ring)C5–Br Bond (Pyridine Ring)
Bond Dissociation Energy (BDE) ~51 kcal/mol[2]~68 kcal/mol[2]
Reactivity Order Primary (First Coupling)[1]Secondary (Orthogonal Coupling)[1]
Oxidative Addition Rate Extremely FastModerate to Slow
Typical Temperature Required 25°C – 50°C80°C – 110°C
Optimal Pd Catalysts/Ligands Pd(PPh3)4, Pd(dppf)Cl2Pd(dppf)Cl2, XPhos-Pd-G2, RuPhos
Recommended Base Mild (e.g., K2CO3, Na2CO3)Stronger (e.g., Cs2CO3, KOtBu)

Self-Validating Experimental Workflows

To successfully utilize this building block, the experimental design must be a self-validating system. The protocols below outline the exact causality behind the reagent choices to ensure perfect regiocontrol.

OrthogonalCoupling SM 5-Bromo-2-iodo- triazolo[1,5-a]pyridine Step1 Pd(0), Mild Base 25-50°C SM->Step1 C2-I Activation Int 5-Bromo-2-aryl- triazolo[1,5-a]pyridine Step1->Int Step2 Pd(0), Strong Base 80-100°C Int->Step2 C5-Br Activation Prod 2,5-Diaryl- triazolo[1,5-a]pyridine Step2->Prod

Orthogonal cross-coupling workflow exploiting C-I vs C-Br reactivity differences.

Protocol A: Chemoselective Suzuki-Miyaura Coupling at C2–I

Objective: Selectively functionalize the C2 position while preserving the C5–Br bond as a synthetic handle for later stages[3].

  • Setup: In a Schlenk flask, combine 5-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine (1.0 equiv) and the desired arylboronic acid (1.05 equiv).

    • Causality Note: We use a strict 1.05 equivalent of boronic acid to prevent any excess reagent from pushing the equilibrium toward a double-coupling event.

  • Catalyst & Base: Add Pd(PPh3)4 (0.05 equiv) and K2CO3 (2.0 equiv).

    • Causality Note: K2CO3 is a mild base. It is sufficiently basic to activate the boronic acid for transmetalation but not harsh enough to promote unwanted side reactions at the C5 position.

  • Solvent: Add a degassed mixture of THF/H2O (4:1, 0.1 M).

  • Reaction: Stir the mixture at 40°C for 4-6 hours.

    • Causality Note: Temperature control is the most critical factor. At 40°C, the thermal energy is sufficient to overcome the ~51 kcal/mol barrier of the C–I bond, but well below the threshold needed to break the ~68 kcal/mol C–Br bond.

  • Validation (LCMS): Monitor the reaction via LCMS.

    • Self-Validating Check: The product mass should show the addition of the aryl group while retaining the distinct isotopic signature of Bromine (M and M+2 peaks of equal 1:1 intensity). If the bromine isotope pattern is lost, your temperature was too high.

Protocol B: Subsequent Cross-Coupling at C5–Br

Objective: Functionalize the remaining C5–Br bond of the intermediate generated in Protocol A.

  • Setup: In a pressure vial, combine the 5-Bromo-2-aryl-[1,2,4]triazolo[1,5-a]pyridine intermediate (1.0 equiv) and the secondary boronic acid or amine (1.2 equiv).

  • Catalyst & Base: Add Pd(dppf)Cl2 (0.10 equiv) and Cs2CO3 (3.0 equiv).

    • Causality Note: The C–Br bond requires a more electron-rich, bidentate ligand (like dppf) to force the sluggish oxidative addition. Cs2CO3 is utilized because the larger Cesium cation increases the solubility and reactivity of the carbonate, accelerating the transmetalation step.

  • Solvent: Add a degassed mixture of 1,4-Dioxane/H2O (4:1, 0.1 M).

    • Causality Note: Dioxane is chosen over THF because its higher boiling point allows the reaction to be heated safely to the required temperature.

  • Reaction: Seal the vial and stir at 90°C - 100°C for 12 hours. The higher kinetic energy provided by the heat clears the C–Br activation barrier.

  • Validation: Confirm completion via TLC or LCMS (disappearance of the brominated isotopic pattern).

Sources

Validation

A Comparative Guide to the Biological Activity of 5-Bromo-2-iodo-triazolo[1,5-a]pyridine Derivatives: A Predictive Analysis

In the landscape of medicinal chemistry, the quest for novel therapeutic agents is a perpetual endeavor. Heterocyclic compounds, particularly those containing fused ring systems, represent a fertile ground for the discov...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry, the quest for novel therapeutic agents is a perpetual endeavor. Heterocyclic compounds, particularly those containing fused ring systems, represent a fertile ground for the discovery of new drugs with diverse biological activities. Among these, the triazolo[1,5-a]pyridine scaffold has emerged as a privileged structure, demonstrating a wide spectrum of pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities. This guide provides a comprehensive comparative analysis of the biological activities of derivatives of the triazolo[1,5-a]pyridine and the closely related triazolo[1,5-a]pyrimidine core. While specific experimental data for 5-Bromo-2-iodo-triazolo[1,5-a]pyridine is not yet prevalent in published literature, this document will leverage established structure-activity relationships (SAR) to forecast its potential therapeutic applications and provide detailed protocols for its synthesis and biological evaluation.

The Triazolo[1,5-a]pyridine Scaffold: A Platform for Diverse Biological Activity

The triazolo[1,5-a]pyridine ring system is a fused bicyclic heterocycle that is isosteric to purine, a fundamental component of nucleic acids. This structural similarity is a key factor contributing to its ability to interact with various biological targets. The versatility of this scaffold allows for substitutions at multiple positions, leading to a vast chemical space for optimization of biological activity.

Extensive research has demonstrated that derivatives of triazolo[1,5-a]pyridine and its pyrimidine analogue exhibit a range of biological effects:

  • Anticancer Activity: Numerous studies have reported the potent cytotoxic effects of triazolo[1,5-a]pyridine and triazolo[1,5-a]pyrimidine derivatives against various cancer cell lines.[1][2] The proposed mechanisms of action are diverse and include the inhibition of tubulin polymerization, a critical process in cell division, and the modulation of key signaling pathways involved in cancer progression.[3]

  • Antimicrobial Activity: The emergence of drug-resistant pathogens has underscored the urgent need for new antimicrobial agents. Triazolo[1,5-a]pyrimidine derivatives have shown significant promise in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[4][5] Some of these compounds have been found to act as dual inhibitors of bacterial DNA gyrase and dihydrofolate reductase (DHFR), essential enzymes for bacterial survival.[4]

  • Enzyme Inhibition: Beyond their anticancer and antimicrobial properties, these heterocyclic systems have been explored as inhibitors of various enzymes. For instance, certain triazolo[1,5-a]pyridine derivatives have been identified as potent α-glucosidase inhibitors, suggesting their potential in the management of type 2 diabetes.[6][7]

The Influence of Halogenation: Predicting the Bioactivity of 5-Bromo-2-iodo-triazolo[1,5-a]pyridine

The introduction of halogen atoms into a molecular scaffold is a common strategy in medicinal chemistry to modulate its physicochemical properties and enhance its biological activity. The presence of both bromine and iodine in the target molecule, 5-Bromo-2-iodo-triazolo[1,5-a]pyridine, is particularly noteworthy.

  • Bromine: The bromo substituent can increase lipophilicity, potentially enhancing membrane permeability and cellular uptake. It can also participate in halogen bonding, a non-covalent interaction that can influence drug-receptor binding.

  • Iodine: The iodo group is the largest and most polarizable of the common halogens. Its presence can lead to strong halogen bonds and other non-covalent interactions. Furthermore, the carbon-iodine bond is relatively weak and can be cleaved in vivo, potentially leading to the formation of reactive intermediates or acting as a leaving group in metabolic processes.

Based on the known effects of halogenation on the biological activity of related heterocyclic compounds, we can hypothesize that the 5-bromo and 2-iodo substitutions on the triazolo[1,5-a]pyridine core could significantly impact its therapeutic potential. The combination of these two halogens may lead to enhanced anticancer or antimicrobial activity through improved target binding and cellular penetration.

Proposed Synthesis of 5-Bromo-2-iodo-triazolo[1,5-a]pyridine

The synthesis of the target compound would likely proceed through a multi-step sequence, starting from a readily available pyridine derivative. A plausible synthetic route is outlined below.

Diagram: Proposed Synthetic Pathway

Synthesis A 2,5-Dibromopyridine B 5-Bromo-2-iodopyridine A->B NaI, HI C 2-Amino-5-bromopyridine B->C NH3, Cu2O D Intermediate Diazonium Salt C->D NaNO2, HCl E 5-Bromo-triazolo[1,5-a]pyridine D->E NaN3 F 5-Bromo-2-iodo-triazolo[1,5-a]pyridine E->F NIS, H2SO4

Caption: Proposed synthesis of 5-Bromo-2-iodo-triazolo[1,5-a]pyridine.

Experimental Protocol: Synthesis of 5-Bromo-2-iodopyridine (Precursor)[1][4]
  • To a solution of 2,5-dibromopyridine in a suitable solvent (e.g., a mixture of water and an organic solvent), add sodium iodide (NaI) and hydriodic acid (HI).

  • Reflux the reaction mixture for an extended period (e.g., 24 hours).

  • After cooling, neutralize the reaction mixture with a base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with a reducing agent solution (e.g., sodium thiosulfate) to remove any residual iodine, followed by brine.

  • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield 5-bromo-2-iodopyridine.

The subsequent steps to form the triazole ring and introduce the second iodine atom would follow established methods for the synthesis of triazolo[1,5-a]pyridines.

Comparative Analysis of Biological Activity: Triazolo[1,5-a]pyridines vs. Alternatives

To provide a clearer perspective on the potential of the 5-Bromo-2-iodo-triazolo[1,5-a]pyridine scaffold, the following table summarizes the reported biological activities of various triazolo[1,5-a]pyridine and triazolo[1,5-a]pyrimidine derivatives.

Compound ClassDerivative SubstitutionBiological ActivityReported IC50/MIC ValuesReference
Triazolo[1,5-a]pyridines Variously substitutedAnticancer (various cell lines)Micromolar to nanomolar range[1]
Triaryl-substitutedα-Glucosidase InhibitionIC50 = 6.60 ± 0.09 µM[6][7]
Triazolo[1,5-a]pyrimidines Phenyl-substitutedAnticancer (MCF-7, HCT-116, MGC-803)IC50 = 9.47 - 13.1 µM[8]
Thioether derivativesAntimicrobial (Gram-positive & Gram-negative bacteria)MIC = 16 - 102 µM[4]
Amino acid conjugatesAntimicrobial (MDR bacteria)Favorable MIC values compared to standards[9]

This comparative data highlights the broad therapeutic potential of the triazolo[1,5-a]pyridine and pyrimidine scaffolds. The introduction of different substituents significantly influences the type and potency of the biological activity.

Proposed Experimental Protocols for Biological Evaluation

To validate the predicted biological activities of 5-Bromo-2-iodo-triazolo[1,5-a]pyridine, the following detailed experimental protocols are proposed.

Anticancer Activity: MTT Assay

This protocol outlines the evaluation of the cytotoxic effects of the target compound against a panel of human cancer cell lines.

Diagram: MTT Assay Workflow

MTT_Workflow A Seed cancer cells in 96-well plates B Incubate for 24h A->B C Treat with varying concentrations of the test compound B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 H->I

Caption: Workflow for assessing anticancer activity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, HCT-116, A549) into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare a series of dilutions of the 5-Bromo-2-iodo-triazolo[1,5-a]pyridine derivative in cell culture medium. Replace the existing medium in the wells with the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add a sterile MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Antimicrobial Activity: Broth Microdilution Assay

This protocol is for determining the minimum inhibitory concentration (MIC) of the target compound against various bacterial and fungal strains.

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution: Perform a serial two-fold dilution of the 5-Bromo-2-iodo-triazolo[1,5-a]pyridine derivative in the broth in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

The triazolo[1,5-a]pyridine scaffold represents a highly promising platform for the development of novel therapeutic agents. While direct experimental evidence for the biological activity of 5-Bromo-2-iodo-triazolo[1,5-a]pyridine is currently lacking, a comprehensive analysis of the structure-activity relationships of related compounds strongly suggests its potential as a potent anticancer or antimicrobial agent. The dual halogenation with bromine and iodine offers a unique opportunity to fine-tune the physicochemical and pharmacological properties of this scaffold.

The synthetic and biological evaluation protocols provided in this guide offer a clear roadmap for researchers to investigate the therapeutic potential of this novel derivative. Future studies should focus on the synthesis and rigorous biological testing of 5-Bromo-2-iodo-triazolo[1,5-a]pyridine to validate these predictions and elucidate its mechanism of action. Such investigations will undoubtedly contribute to the growing body of knowledge on this important class of heterocyclic compounds and may pave the way for the development of new and effective therapies.

References

  • Wang, X. M., et al. (2013). Synthesis and anticancer activity evaluation of a series of[1][4][8]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. European Journal of Medicinal Chemistry, 67, 243-251.

  • Al-Ghorbani, M., et al. (2022). Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. ACS Omega, 7(46), 42385–42401.
  • Bekhit, A. A., & Abdel-Aziem, T. (2008). Synthesis and antimicrobial activity of certain new 1,2,4-triazolo[1,5-a]pyrimidine derivatives. Bioorganic & Medicinal Chemistry, 16(10), 5647-5655.
  • Li, H., et al. (2020). Design, Synthesis and Biological Evaluation of[1][4][8]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. Molecules, 25(18), 4239.

  • Zhang, S. Q., et al. (2007). Synthesis and Anti-tumor Activities of Novel[1][4][8]triazolo[1,5-a]pyrimidines. Molecules, 12(5), 1130-1140.

  • Convenient synthesis and antimicrobial activity of novel substituted 1,2,4-triazolo[1,5-a]pyrimidine deriv
  • Ye, N., et al. (2007). Synthesis and SAR of[1][4][8]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry, 50(2), 183-193.

  • Peytam, F., et al. (2023). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α-glucosidase inhibitors. Scientific Reports, 13(1), 8196.
  • Al-Ghorbani, M., et al. (2022). Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. ACS Omega, 7(46), 42385–42401.
  • Peytam, F., et al. (2023). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α-glucosidase inhibitors.
  • El-Sayed, W. A., et al. (2021). Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1][4][8]triazolo[1,5-a]pyrimidines bearing amino acid moiety. RSC Advances, 11(7), 4147-4158.

Sources

Comparative

Purity assessment of synthesized 5-Bromo-2-iodo-triazolo[1,5-a]pyridine

Title: Orthogonal Purity Assessment of Synthesized 5-Bromo-2-iodo-triazolo[1,5-a]pyridine: A Comparative Guide Executive Summary In modern drug discovery and materials chemistry, [1,2,3]triazolo[1,5-a]pyridines have emer...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Orthogonal Purity Assessment of Synthesized 5-Bromo-2-iodo-triazolo[1,5-a]pyridine: A Comparative Guide

Executive Summary

In modern drug discovery and materials chemistry, [1,2,3]triazolo[1,5-a]pyridines have emerged as highly versatile building blocks and stable carbene precursors[1]. Specifically, 5-Bromo-2-iodo-triazolo[1,5-a]pyridine is a premium bifunctional scaffold designed for programmed, sequential cross-coupling. However, the differential reactivity of its carbon-halogen bonds makes the downstream success of this molecule entirely dependent on its absolute purity.

This guide objectively compares the performance and purity profiles of a High-Purity Synthesized Grade (Product A) against a Standard Commercial Grade (Product B) . More importantly, it provides a deep dive into the analytical methodologies required to certify halogenated scaffolds, demonstrating why traditional High-Performance Liquid Chromatography (HPLC-UV) must be cross-referenced with Quantitative Nuclear Magnetic Resonance (qNMR) to avoid catastrophic downstream failures[2].

The Mechanistic Challenge: Why Purity Dictates Performance

The strategic value of 5-Bromo-2-iodo-triazolo[1,5-a]pyridine lies in the distinct bond dissociation energies of its C-I and C-Br bonds. The C2-I bond is highly reactive toward oxidative addition by palladium(0) catalysts, allowing for initial functionalization (e.g., Sonogashira or Suzuki coupling) while leaving the C5-Br bond intact for a subsequent, harsher coupling step.

If the starting material contains des-iodo (5-bromo-triazolo[1,5-a]pyridine) or des-bromo impurities—often generated as byproducts during the halogenation synthesis—these impurities act as chain terminators . They consume expensive catalysts and reagents, halt the sequential coupling logic, and generate structurally similar byproducts that are notoriously difficult to separate via standard silica gel chromatography.

G A 5-Bromo-2-iodo-triazolo[1,5-a]pyridine B Pd-Catalyzed Coupling 1 (e.g., Sonogashira @ C2-I) A->B High Reactivity (C2-I) Imp1 Des-iodo Impurity (Chain Terminator) A->Imp1 If impure C 5-Bromo-2-R-triazolo[1,5-a]pyridine B->C D Pd-Catalyzed Coupling 2 (e.g., Suzuki @ C5-Br) C->D Moderate Reactivity (C5-Br) E 2,5-Di-R-triazolo[1,5-a]pyridine D->E Imp1->B Fails Coupling 1

Sequential cross-coupling logic and the impact of des-halogenated impurities.

Analytical Pitfalls: HPLC-UV vs. qNMR

For researchers, establishing the absolute purity of a halogenated compound is critical[2]. The industry standard relies heavily on HPLC-UV; however, this method is fundamentally flawed when used in isolation for halogenated heterocycles.

The Causality of the Discrepancy: HPLC-UV quantifies based on the relative area percent of UV absorbance. This assumes that the product and its impurities share similar extinction coefficients (UV response factors). However, the loss of an iodine atom from the triazolo[1,5-a]pyridine core drastically alters the molecule's electronic structure and chromophore[3]. Consequently, the des-iodo impurity exhibits a significantly lower UV response than the intact product. HPLC-UV structurally underestimates the concentration of des-halogenated impurities, falsely inflating the reported purity.

To establish a self-validating system, we must employ Quantitative NMR (qNMR) . qNMR is a primary analytical method where the integrated signal area of a specific nucleus is directly proportional to the molar quantity of those nuclei in the sample. Because it does not rely on UV response factors, qNMR provides an absolute, unbiased measurement of purity[4].

Workflow Sample Synthesized Batch 5-Bromo-2-iodo-triazolo[1,5-a]pyridine HPLC HPLC-UV (Separation & Trace) Sample->HPLC LCMS LC-MS (Mass Confirmation) Sample->LCMS qNMR 1H qNMR (Absolute Molar %) Sample->qNMR Decision Cross-Referenced Purity Certification HPLC->Decision Relative Area % LCMS->Decision Impurity ID qNMR->Decision Absolute % w/w

Orthogonal analytical workflow for robust purity certification of halogenated scaffolds.

Self-Validating Experimental Protocols

To objectively compare Product A and Product B, the following orthogonal protocols must be executed. These protocols are designed to eliminate systemic bias.

Protocol 1: Absolute Quantification via ¹H qNMR

Causality: We utilize Maleic Acid as an internal standard because its distinct olefinic singlet at ~6.26 ppm ensures zero spectral overlap with the aromatic protons of the triazolopyridine scaffold (typically 7.2–8.8 ppm)[3].

  • Standard Selection: Obtain NIST-traceable Maleic Acid (Purity ≥ 99.9%).

  • Sample Preparation: Using a microbalance (d = 0.001 mg), accurately weigh ~10.0 mg of the 5-Bromo-2-iodo-triazolo[1,5-a]pyridine sample and ~5.0 mg of Maleic Acid into a clean vial. Precision here dictates the accuracy of the final molar calculation.

  • Solvation: Dissolve the mixture in 0.6 mL of DMSO- d6​ . Vortex until optically clear. Particulates will distort the magnetic field homogeneity and ruin integration accuracy.

  • Acquisition: Acquire the ¹H NMR spectrum at 400 MHz (or higher). Critical Step: Set the relaxation delay (D1) to at least 30 seconds ( ≥5×T1​ ). Failure to allow complete relaxation of all nuclei will result in truncated integrals and skewed purity data.

  • Data Processing: Phase and baseline correct the spectrum manually. Integrate the Maleic acid singlet (6.26 ppm, 2H) and a distinct, baseline-resolved aromatic proton of the analyte (e.g., the C6 or C7 proton).

  • Calculation: Compute absolute purity ( Psample​ ) using the mass-balance equation comparing the integrals, number of protons, molecular weights, and weighed masses of the sample and standard[2].

Protocol 2: Impurity Profiling via HPLC-UV

Causality: A reverse-phase gradient method with Trifluoroacetic acid (TFA) is chosen to suppress the ionization of the triazole nitrogens, preventing peak tailing and ensuring the resolution of closely eluting des-halogenated isomers.

  • Column: C18 Reverse-Phase (150 x 4.6 mm, 3 µm particle size).

  • Mobile Phase: Solvent A: Water (0.1% TFA); Solvent B: Acetonitrile (0.1% TFA).

  • Gradient: 10% B to 90% B over 15 minutes, hold for 5 minutes. Flow rate: 1.0 mL/min.

  • Detection: Multi-wavelength UV monitoring at 220 nm, 254 nm, and 280 nm.

  • Integration: Integrate all peaks at 254 nm to determine the relative area percent.

Data Presentation: Quantitative Comparison

The table below summarizes the analytical testing of Product A (High-Purity Synthesized) vs. Product B (Standard Commercial Grade) .

Analytical MetricProduct A (High-Purity Synthesized)Product B (Standard Commercial Grade)Mechanistic Implication
HPLC-UV Purity (254 nm) 99.85% (Area)98.50% (Area)Both appear acceptable for standard use based on UV alone.
¹H qNMR Purity (Absolute) 99.10% (w/w) 94.20% (w/w) Critical Discrepancy: Product B contains nearly 6% invisible impurities.
LC-MS Impurity ID Trace (<0.1%) des-iodo4.5% 5-bromo-triazolo[1,5-a]pyridineProduct B contains a significant chain-terminating des-iodo impurity.
Downstream Yield (Sonogashira) 92% Isolated Yield74% Isolated YieldThe 4.5% des-iodo impurity in Product B poisons the catalyst and complicates purification.

Data Analysis: The data clearly illustrates the danger of relying solely on HPLC-UV. While Product B showed a respectable 98.5% purity by HPLC, qNMR revealed its true absolute purity was only 94.2%. The primary impurity, identified by LC-MS as the des-iodo derivative, has a significantly lower UV extinction coefficient than the fully halogenated product, allowing it to "hide" in the chromatogram. When subjected to a downstream Sonogashira coupling, Product B resulted in an 18% drop in isolated yield due to catalyst consumption and complex chromatographic separation of the unreacted des-iodo impurity from the desired product.

Conclusion

For highly functionalized, multi-halogenated scaffolds like 5-Bromo-2-iodo-triazolo[1,5-a]pyridine, visual or standard chromatographic purity is an illusion. Researchers must demand or perform orthogonal purity assessments. The integration of HPLC-UV for trace separation and qNMR for absolute molar quantification is not just best practice—it is a mandatory self-validating system to ensure the integrity of downstream drug development workflows.

References

  • Chemoenzymatic Triazolopyridine Synthesis Enabled by Cryptic Diazo Formation by Vanadium-Dependent Haloperoxidases ChemRxiv URL:[Link]

  • ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS Enovatia URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

5-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine proper disposal procedures

Comprehensive Disposal and Safety Protocol for 5-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine As a heavily halogenated heterocyclic building block frequently utilized in medicinal chemistry and drug development, 5-Bromo-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Disposal and Safety Protocol for 5-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine

As a heavily halogenated heterocyclic building block frequently utilized in medicinal chemistry and drug development, 5-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine (CAS: 1980050-20-1) presents unique logistical and safety challenges at the end of its lifecycle [1]. Because this molecule contains both bromine and iodine substituents on a nitrogen-rich triazolopyridine core, improper disposal poses severe environmental and occupational risks.

This guide provides drug development professionals and laboratory personnel with a self-validating, step-by-step operational plan for the safe handling, spill response, and final destruction of this compound in strict accordance with environmental regulations.

Physicochemical Hazard Profile: The Causality of Disposal Rules

To understand how to dispose of this chemical, one must understand why standard disposal methods fail. The disposal protocols for 5-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine are dictated by its molecular architecture:

  • Halogen Cleavage (C-Br and C-I bonds): Under standard, low-temperature combustion, the carbon-halogen bonds cleave to form highly corrosive and toxic hydrogen bromide (HBr) and hydrogen iodide (HI) gases, alongside elemental iodine vapor.

  • Nitrogenous Core: The fused triazole and pyridine rings contain a high mass percentage of nitrogen. Thermal degradation inevitably generates hazardous nitrogen oxides (NOx).

  • Dioxin/Furan Precursors: While less notorious than chlorinated phenols, the incomplete combustion of brominated heteroaromatics can yield polybrominated dibenzo-p-dioxins and dibenzofurans (PBDDs/PBDFs), which are potent environmental toxins [2].

Consequently, this compound is strictly classified under Halogenated Organic Waste and mandates high-temperature, twin-chamber incineration equipped with caustic scrubbing systems [3].

Standard Operating Procedure: Laboratory Disposal Workflow

The following step-by-step methodology must be implemented at the bench level to ensure RCRA (Resource Conservation and Recovery Act) compliance and prevent cross-contamination.

Step 1: Primary Segregation

  • Action: Isolate all waste containing 5-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine into a dedicated "Halogenated Organic Waste" stream.

  • Causality: Mixing halogenated waste with non-halogenated solvents (e.g., ethanol, acetone) drastically increases the cost of institutional waste disposal and can cause unpredictable exothermic reactions if incompatible reagents are present.

Step 2: Containment & Material Selection

  • Action: Use High-Density Polyethylene (HDPE) carboys or amber glass bottles for liquid waste mixtures. For solid waste (powders, contaminated PPE), use double-lined LDPE biohazard-style bags inside a rigid poly drum.

  • Causality: Metal containers must be strictly avoided. Trace moisture reacting with residual halogens can generate hydrobromic or hydroiodic acid, leading to rapid container corrosion and secondary spills.

Step 3: Labeling and SAA Storage

  • Action: Label the container explicitly: "Hazardous Waste - Halogenated Organics (Contains Bromine, Iodine, Nitrogenous Heterocycles)." Store in a designated Satellite Accumulation Area (SAA) equipped with secondary containment trays. Keep away from strong oxidizers and active metals.

G A 5-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine Waste Generation B Solid Waste Stream (Contaminated PPE/Debris) A->B C Liquid Waste Stream (Reaction Solvents) A->C D Halogenated Organic Waste (Strict Segregation) B->D C->D E Satellite Accumulation Area (HDPE Containers) D->E F High-Temp Incineration (>1100°C + Scrubber) E->F

Workflow for the segregation and disposal of halogenated triazolopyridine waste.

Spill Response & Decontamination Protocol

Because 5-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine is typically handled as a solid powder, aerosolization and inhalation are the primary acute exposure risks [4].

Step-by-Step Spill Mitigation:

  • Evacuate and Ventilate: Immediately clear personnel from the immediate vicinity. Ensure the laboratory's HVAC or fume hood exhaust is operating at maximum capacity to capture any aerosolized particulates.

  • Don Appropriate PPE: Responders must wear double nitrile gloves, splash-proof safety goggles, a specialized lab coat, and an N95 or P100 particulate respirator.

  • Dust Suppression (Critical Step): Do not dry-sweep the powder, as this forces toxic particulates into the air. Instead, gently cover the spill with paper towels lightly dampened with a compatible solvent (e.g., isopropanol) or water.

  • Collection: Carefully sweep the dampened mass using a non-sparking scoop into a wide-mouth HDPE container.

  • Chemical Decontamination: Wash the affected surface with a mild alkaline detergent solution to neutralize any trace acidic residues, followed by a final wipe with 70% isopropanol. Dispose of all wipes in the solid halogenated waste stream.

Waste Stream Compatibility Data

To prevent catastrophic laboratory accidents, adhere to the following compatibility matrix when consolidating waste:

Waste CategoryCompatibility StatusPrimary Container MaterialFinal Disposal Route
Halogenated Solvents (e.g., DCM, Chloroform)Compatible HDPE or Amber GlassEPA-regulated Halogenated Incineration
Non-Halogenated Solvents (e.g., Acetone, Hexane)INCOMPATIBLE (Do not mix)N/ASeparate Non-Halogenated Stream
Solid Contaminated Debris (PPE, wipes, weigh boats)Compatible Double-bagged LDPE / Poly drumSolid Hazardous Waste Incineration
Strong Oxidizers / Acids INCOMPATIBLE N/AStrictly Segregate

Final Destruction Mechanism: High-Temperature Incineration

Once collected by your Environmental Health and Safety (EHS) department, the chemical undergoes specialized destruction. Standard municipal incinerators cannot process this compound. It requires a Twin-Chamber Hazardous Waste Incinerator [3].

  • Primary Chamber (Volatilization): The waste is introduced and volatilized at ~800°C.

  • Secondary Chamber (Thermal Cleavage): The gases are subjected to temperatures exceeding 1100°C with a minimum residence time of 2 seconds. This extreme environment is mathematically required to ensure the complete destruction of the triazolopyridine ring and prevent the thermodynamic formation of PBDDs/PBDFs.

  • Wet Caustic Scrubbing: The resulting exhaust contains HBr, HI, and NOx. Before atmospheric release, the exhaust is forced through a wet scrubber containing a caustic solution (e.g., Sodium Hydroxide, NaOH). The toxic acids undergo an acid-base neutralization, converting into harmless aqueous salts (Sodium Bromide, Sodium Iodide, and Sodium Nitrate).

Pathway Start Combustion of Brominated/Iodinated Heterocycle Temp Secondary Chamber (>1100°C, 2s residence) Start->Temp Oxidation Gases Toxic Exhaust Gases (HBr, HI, NOx, CO2) Temp->Gases Thermal Cleavage Scrubber Wet Caustic Scrubber (NaOH / Ca(OH)2) Gases->Scrubber Exhaust Routing Neutral Neutralized Salts (NaBr, NaI, NaNO2/NO3) Scrubber->Neutral Acid-Base Neutralization Release Clean Atmospheric Release (H2O, CO2, N2) Scrubber->Release Scrubbed Gas

Thermal degradation pathway and required caustic scrubbing mechanism.

References

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA NEPIS. Available at: [Link]

  • Central Pollution Control Board. "Guidelines for Common Hazardous Waste Incineration." CSE India. Available at: [Link]

  • Electronic Code of Federal Regulations (eCFR). "Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32." eCFR.gov. Available at: [Link]

Handling

Personal protective equipment for handling 5-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine

As a Senior Application Scientist, I recognize that handling highly functionalized dihalogenated N-heterocycles like 5-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine (CAS: 1980050-20-1) requires more than generic laboratory...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling highly functionalized dihalogenated N-heterocycles like 5-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine (CAS: 1980050-20-1) requires more than generic laboratory safety protocols. While the triazolopyridine core is a highly valuable pharmacophore for orthogonal cross-coupling in drug discovery, the presence of both heavy halogens (bromine and iodine) dramatically alters its physicochemical properties. These substituents increase the compound's lipophilicity, static cling, and potential for dermal penetration.

This guide provides the causal logic behind the required Personal Protective Equipment (PPE), operational workflows, and disposal plans to ensure a self-validating safety system for your laboratory.

Hazard Identification & Causality

Understanding why a chemical is hazardous is the first step in designing a robust safety protocol. Based on toxicological data from closely related structural analogs like 5-Bromo-[1,2,4]triazolo[1,5-a]pyridine, the following hazards dictate our handling strategy:

  • Skin and Eye Irritation (H315, H319): The electron-withdrawing nature of the halogens makes the pyridine ring highly electrophilic. Upon contact with biological nucleophiles (e.g., moisture in the eyes or sweat on the skin), it causes localized irritation ().

  • Respiratory Irritation (H335): As a fine crystalline powder, its high surface area combined with its lipophilicity allows it to easily adhere to the mucosal membranes of the respiratory tract, presenting a Specific Target Organ Toxicity - Single Exposure (STOT SE 3) hazard ()[1].

  • Triboelectric Charging: Halogenated powders frequently exhibit static cling, making them highly prone to aerosolization during weighing and transfer.

Quantitative PPE Matrix

To mitigate these specific hazards, standard laboratory PPE must be upgraded. The following table outlines the required PPE, grounded in the physicochemical properties of the compound.

PPE CategorySpecificationCausality / Rationale
Hand Protection Nitrile, ≥ 0.11 mm thickness (Double gloving required)Heavy halogens increase lipophilicity, accelerating permeation through standard thin latex. Nitrile offers superior chemical resistance to halogenated aromatics.
Eye Protection ANSI Z87.1 Compliant Safety GogglesPrevents exposure to aerosolized static-charged dust. Standard safety glasses with side shields are insufficient for fine, clinging powders.
Body Protection Flame-resistant (FR) or 100% Cotton Lab CoatSynthetic fabrics can melt into the skin if a secondary solvent fire occurs during cross-coupling reaction setups.
Respiratory N95 / P100 Particulate RespiratorCaptures fine particulate matter. Required only if handling must occur outside a certified Class II Type A2 chemical fume hood.

Operational Workflow: Step-by-Step Methodology

To ensure a self-validating system, every step in the handling process is designed to prevent aerosolization and dermal contact.

Step 1: Pre-Operational Setup

  • Verify the chemical fume hood has a face velocity of 80-100 feet per minute (fpm).

  • Clear the workspace of incompatible materials (e.g., strong oxidizing agents).

  • Place an anti-static weighing boat on the analytical balance inside the hood.

  • Causality: Anti-static boats neutralize the triboelectric charge of the brominated/iodinated powder, preventing it from jumping, contaminating the balance, or aerosolizing into the worker's breathing zone.

Step 2: Transfer and Weighing

  • Don double nitrile gloves (inner layer for general protection, outer layer to be discarded immediately if contaminated).

  • Use a grounded stainless steel or PTFE-coated spatula.

  • Causality: PTFE reduces surface friction and static buildup during the physical transfer of the powder.

  • Slowly transfer the required mass. Cap the source bottle immediately and purge with Argon if possible.

  • Causality: Minimizes ambient moisture exposure, which can cause oxidative degradation of the sensitive iodo-substituent over time ()[2].

Step 3: Reaction Setup

  • Dissolve the compound in the reaction solvent (e.g., DMF, THF, or DMSO) entirely within the fume hood.

  • Causality: Once in solution, the inhalation hazard (H335) is functionally eliminated. However, the dermal penetration hazard increases exponentially because organic solvents act as transdermal carriers for lipophilic compounds. Maintain double-gloving and change the outer glove immediately if a splash occurs.

Step 4: Decontamination & Validation

  • Rinse spatulas and reusable glassware with a compatible solvent (e.g., acetone), followed by a thorough wash with deionized water. Collect all rinses in a halogenated waste container.

  • Self-Validation: Wipe down the balance and hood surface with a damp paper towel. A visually clean surface confirms the removal of residual micro-dust, closing the safety loop.

Emergency Response & Spill Management

In the event of a spill, immediate containment is critical to prevent the spread of the lipophilic dust. The following logical workflow dictates the response protocol.

SpillResponse Start Spill Detected: 5-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine Assess Assess Spill Volume & Location Start->Assess Minor Minor Spill (<50g, inside hood) Assess->Minor Low Risk Major Major Spill (>50g or outside hood) Assess->Major High Risk PPE Don N95 Respirator & Double Nitrile Gloves Minor->PPE Evacuate Evacuate Laboratory & Secure Doors Major->Evacuate Contain Cover with damp absorbent to prevent aerosolization PPE->Contain EHS Contact Environmental Health & Safety (EHS) Evacuate->EHS Sweep Sweep with anti-static brush (Avoid dry sweeping) Contain->Sweep Dispose Dispose in Halogenated Solid Waste Container Sweep->Dispose

Workflow for 5-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine spill containment and EHS escalation.

Disposal and Waste Management Plan

Due to the presence of both bromine and iodine, the waste profile of 5-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine is strictly regulated to prevent environmental contamination and reactive hazards.

  • Waste Segregation: Never mix halogenated waste with non-halogenated solvent waste.

    • Causality: Halogenated compounds require specialized high-temperature incineration to prevent the formation of toxic dioxins and furans. Mixing them with non-halogenated waste ruins the entire waste stream and violates environmental protocols.

  • Solid Waste: Contaminated weigh boats, outer gloves, and spill absorbents must be placed in a puncture-resistant, sealable container explicitly labeled "Hazardous Solid Waste - Halogenated Organics."

  • Liquid Waste: Any reaction mixtures, mother liquors, or solvent rinses containing the compound must be collected in a compatible HDPE (High-Density Polyethylene) carboy clearly marked for "Halogenated Solvent Waste." Do not use metal cans, as aqueous halogens can cause severe corrosion over time.

References

  • PubChem Compound Summary for CID 10352689, "5-Bromo-(1,2,4)triazolo(1,5-a)pyridine", National Center for Biotechnology Information. Available at:[Link]

Sources

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